2-Hydroxy-5-phenylbenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUBSKHQFFCEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483067 | |
| Record name | 2-hydroxy-5-phenylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-63-3 | |
| Record name | 4-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-5-phenylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-phenylbenzaldehyde from p-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Hydroxy-5-phenylbenzaldehyde, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, p-phenylphenol. This document details established ortho-formylation methodologies, providing adaptable experimental protocols and expected product characterization data.
Introduction
This compound, also known as 5-phenylsalicylaldehyde, is a bifunctional aromatic compound featuring a reactive aldehyde and a phenolic hydroxyl group. This substitution pattern makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including Schiff bases, chalcones, and heterocyclic scaffolds, which are of significant interest in drug discovery and development. The synthesis of this compound via ortho-formylation of p-phenylphenol presents a direct and atom-economical approach. This guide focuses on two highly effective and regioselective methods: the Casnati-Skattebøl reaction (a magnesium-mediated formylation) and a modified Duff reaction.
Synthetic Methodologies
The introduction of a formyl group ortho to the hydroxyl group of a phenol can be achieved through several named reactions. For the specific conversion of p-phenylphenol to this compound, the following methods are of particular relevance due to their high ortho-selectivity and efficiency.
Casnati-Skattebøl Reaction: Magnesium-Mediated Ortho-Formylation
This method provides excellent regioselectivity for ortho-formylation and generally results in high yields.[1] The reaction proceeds via the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. A general, highly reliable procedure has been published in Organic Syntheses, which can be adapted for p-phenylphenol.[2]
Materials:
-
p-Phenylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., argon or nitrogen), add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents). Stir the resulting mixture for 10-15 minutes at room temperature.
-
Substrate Addition: Add p-phenylphenol (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 75°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water. Care should be taken as gas evolution may occur during the acid wash.[2]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water).
Modified Duff Reaction
The Duff reaction is a classic method for the formylation of phenols using hexamethylenetetramine (HMTA).[3] A modification using anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to be effective for the mono-formylation of 4-substituted phenols.
Materials:
-
p-Phenylphenol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
4 M Hydrochloric Acid (HCl)
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-phenylphenol (1.0 equivalent) and hexamethylenetetramine (1.2 equivalents) in anhydrous trifluoroacetic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling to room temperature, carefully pour the reaction mixture into 4 M HCl. Heat the resulting mixture at reflux for 1 hour to hydrolyze the intermediate imine.
-
Work-up and Isolation: Cool the mixture and extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | This compound | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | |
| Molecular Weight | 198.22 g/mol | |
| CAS Number | 1761-63-3 | |
| Melting Point | 96-99 °C | |
| Appearance | Pale yellow solid | |
| ¹H NMR (CDCl₃, δ) | Expected: ~11.0 (s, 1H, OH), ~9.9 (s, 1H, CHO), 7.0-7.8 (m, 8H, Ar-H) | |
| ¹³C NMR (CDCl₃, δ) | Expected: Aldehyde carbonyl carbon ~196 ppm, aromatic carbons in the range of 115-160 ppm. | |
| IR (KBr, cm⁻¹) | Expected: ~3300-3100 (O-H stretch), ~2850, ~2750 (C-H stretch of aldehyde), ~1660 (C=O stretch) | |
| Mass Spectrum (EI) | Expected: M⁺ at m/z 198 |
Note: The expected spectroscopic data are based on typical values for similar aromatic aldehydes and phenols. Actual values may vary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the ortho-formylation of p-phenylphenol.
Caption: A generalized experimental workflow for the synthesis and characterization.
References
In-Depth Technical Guide to 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylbenzaldehyde (CAS No: 1761-63-3), a versatile aromatic aldehyde with significant potential in various scientific and biomedical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its established roles as a fluorescent probe and an antibacterial agent. The information is presented to support further research and development involving this compound.
Chemical and Physical Properties
This compound is a biphenyl derivative characterized by a hydroxyl and a formyl group attached to one of the phenyl rings. This substitution pattern imparts unique chemical reactivity and photophysical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1761-63-3 | [1] |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Melting Point | 96-99 °C | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | [1] |
Synthesis
A reliable method for the synthesis of this compound is through a Suzuki coupling reaction. This common cross-coupling method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki Coupling
This protocol is based on the synthesis of this compound from 5-bromo-2-hydroxybenzaldehyde and phenylboronic acid.[2]
Materials:
-
5-bromo-2-hydroxybenzaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of DMF and water, 2:1, 6.0 mL)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 5-bromo-2-hydroxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (DMF:H₂O, 2:1, 6.0 mL) to the flask.
-
Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound via Suzuki coupling.
Applications
Fluorescent Probe for Amine and Thiosemicarbazide Detection
This compound serves as a fluorescent probe for the detection of amines and thiosemicarbazides.[1] The underlying mechanism likely involves the formation of a Schiff base upon reaction of the aldehyde group with the primary amine of the analyte. This reaction leads to the formation of a more conjugated system, resulting in a change in the fluorescence properties of the molecule, allowing for qualitative and quantitative detection.
Diagram 2: Proposed Mechanism for Fluorescence Detection of Amines
Caption: Reaction of the probe with a primary amine to form a fluorescent Schiff base.
Antibacterial Activity
This compound has demonstrated antibacterial activity against both Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus.[1] While the precise mechanism of action has not been fully elucidated for this specific compound, the antimicrobial properties of phenolic aldehydes are often attributed to their ability to disrupt cell membranes, interfere with metabolic enzymes, or damage genetic material. Further research, including the determination of Minimum Inhibitory Concentration (MIC) values, is necessary to quantify its efficacy and explore its potential as a therapeutic agent.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) for this compound are not widely available in the public domain. Researchers are encouraged to perform these analyses upon synthesis and purification to confirm the structure and purity of the compound.
Signaling Pathway Interactions
Currently, there is no published research detailing the interaction of this compound with specific cellular signaling pathways. This represents an open area for future investigation, particularly in the context of its antibacterial activity and any potential cytotoxic effects on mammalian cells.
Conclusion
This compound is a compound with established utility as a fluorescent probe and potential as an antibacterial agent. This guide provides the foundational knowledge for its synthesis and application. Further research is warranted to fully characterize its physical properties, elucidate its mechanisms of action, and explore its broader potential in drug discovery and materials science.
References
Spectroscopic Profile of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Hydroxy-5-phenylbenzaldehyde, a biphenyl derivative of salicylaldehyde. Due to a lack of readily available experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. These predictions are derived from a comparative analysis of structurally analogous compounds, including 2-hydroxybenzaldehyde, biphenyl, 4-phenylphenol, and 2-hydroxy-5-methylbenzaldehyde. This guide also outlines standardized experimental protocols for acquiring such spectra and includes a visual representation of a general spectroscopic analysis workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the known spectral characteristics of structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | -OH |
| ~9.9 | s | 1H | -CHO |
| ~7.8 | d | 1H | H-6 |
| ~7.7 | dd | 1H | H-4 |
| ~7.6 | m | 2H | H-2', H-6' |
| ~7.4 | m | 2H | H-3', H-5' |
| ~7.3 | m | 1H | H-4' |
| ~7.1 | d | 1H | H-3 |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (aldehyde) |
| ~160 | C-2 (C-OH) |
| ~140 | C-1' |
| ~138 | C-5 |
| ~135 | C-4 |
| ~130 | C-6 |
| ~129 | C-2', C-6' |
| ~128 | C-3', C-5' |
| ~127 | C-4' |
| ~122 | C-1 |
| ~118 | C-3 |
Solvent: CDCl₃ or DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (phenolic) |
| 3030-3100 | Medium | C-H stretch (aromatic) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1650 | Strong | C=O stretch (aldehyde) |
| 1580-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1480 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (phenol) |
| 750-850 | Strong | C-H out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~210 | High | Ethanol/Methanol | π → π |
| ~260 | Medium | Ethanol/Methanol | π → π |
| ~330 | Low | Ethanol/Methanol | n → π* |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of around 240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution from the stock solution to obtain an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-600 nm.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a single-crystal X-ray diffraction study for 2-Hydroxy-5-phenylbenzaldehyde has not been reported in the publicly available scientific literature. Consequently, a definitive experimental crystal structure and its associated detailed crystallographic data are not available. This guide provides a comprehensive overview of the available information on this compound, including its synthesis and biological activity. In lieu of its specific crystal structure, this document presents the crystallographic data of a closely related compound, 2-Hydroxy-5-nitrobenzaldehyde, to offer insights into the molecular geometry and packing of similarly substituted benzaldehydes.
Introduction
This compound is an aromatic organic compound with the chemical formula C₁₃H₁₀O₂. Its structure features a benzaldehyde core with a hydroxyl group at the 2-position and a phenyl group at the 5-position. This molecule is of interest due to its fluorescent properties and potential biological activities. It has been identified as a fluorescent probe for the detection of amines and thiosemicarbazides and has demonstrated antibacterial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[1]
Proposed Synthesis of this compound
A potential synthetic workflow is outlined below:
References
Theoretical Insights into the Electronic Landscape of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic properties of aromatic aldehydes, with a specific focus on 2-Hydroxy-5-phenylbenzaldehyde. Due to a lack of specific published theoretical studies on this compound, this paper leverages data from structurally analogous compounds, namely (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde and its derivatives, to illustrate the computational methodologies and expected electronic characteristics. This document details the standard computational protocols, summarizes key electronic parameters in structured tables, and visualizes the typical workflow and conceptual frameworks used in such theoretical investigations. The insights generated are crucial for understanding molecular reactivity, stability, and potential applications in drug design and materials science.
Introduction
This compound is an aromatic compound of interest due to its potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a hydroxyl group, an aldehyde group, and a biphenyl system, suggests a rich electronic landscape that dictates its reactivity, intermolecular interactions, and photophysical properties. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating these properties at a molecular level.
This guide outlines the standard theoretical protocols for investigating the electronic properties of such molecules and presents representative data derived from closely related compounds to provide a predictive framework for this compound.
Computational Methodology
The electronic properties of the analogous molecules were investigated using quantum chemical calculations based on Density Functional Theory (DFT). These methods provide a robust framework for predicting molecular geometries, electronic structures, and spectroscopic properties.
Geometry Optimization
The initial step in any theoretical study is the optimization of the molecule's ground-state geometry. This is typically performed using a specific functional and basis set. For the analogous compounds, calculations were performed using the Gaussian suite of programs.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p). This basis set is chosen to provide a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution, particularly for the lone pairs and π-systems.
Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
Electronic Property Calculations
Once the optimized geometry is confirmed, a range of electronic properties are calculated to understand the molecule's behavior:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is used to identify regions that are prone to electrophilic and nucleophilic attack, as well as to understand hydrogen bonding interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.
Predicted Electronic Properties
The following tables summarize the key electronic properties calculated for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB) and its oxime derivative (PDBO), which serve as proxies for this compound. These values were obtained using the B3LYP/6-311++G(d,p) level of theory.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Parameter | (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB) | 2-hydroxy-5-(Phenyldiazenyl)benzaldehyde oxime (PDBO) |
| HOMO Energy (eV) | -6.514 | -6.270 |
| LUMO Energy (eV) | -2.696 | -2.509 |
| HOMO-LUMO Energy Gap (eV) | 3.818[1][2] | 3.760[3] |
| Ionization Potential (I) | 6.514 eV | 6.270 eV |
| Electron Affinity (A) | 2.696 eV | 2.509 eV |
| Electronegativity (χ) | 4.605 | 4.390 |
| Chemical Hardness (η) | 1.909 | 1.880 |
| Chemical Potential (μ) | -4.605 | -4.390 |
| Electrophilicity Index (ω) | 5.542 | 5.125 |
Data for PDHB and PDBO are used as representative examples.[2][3]
Table 2: Mulliken Atomic Charges (Selected Atoms)
| Atom | (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB) |
| O (hydroxyl) | -0.60 |
| H (hydroxyl) | 0.45 |
| O (aldehyde) | -0.55 |
| C (aldehyde) | 0.25 |
Note: Specific Mulliken charge values for this compound would require dedicated calculations. The values presented are typical for similar functional groups.
Visualizing Theoretical Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the standard workflow for a computational study of a molecule's electronic properties and the conceptual relationship between its structure and these properties.
Caption: A typical workflow for a computational chemistry study.
Caption: Relationship between molecular structure and electronic properties.
Discussion
The theoretical data from analogous molecules provide valuable predictive insights into the electronic properties of this compound.
-
Frontier Molecular Orbitals: The HOMO-LUMO energy gap for the analogous azo compounds is approximately 3.8 eV.[1][2][3] A molecule with a smaller frontier orbital gap is generally associated with higher chemical reactivity and lower kinetic stability.[1] It is expected that this compound will have a comparable energy gap, indicating a stable yet reactive molecule. The distribution of the HOMO and LUMO will likely be across the π-conjugated system of the biphenyl rings and the aldehyde group.
-
Molecular Electrostatic Potential: The MEP map is a powerful tool for predicting reactive sites. For this compound, the most negative potential (red/yellow regions) is anticipated around the oxygen atoms of the hydroxyl and aldehyde groups, making them susceptible to electrophilic attack. The most positive potential (blue regions) is expected around the hydroxyl hydrogen, indicating a site for nucleophilic attack and hydrogen bond donation.
-
NBO Analysis: NBO analysis would likely reveal significant intramolecular charge transfer from the electron-donating hydroxyl group and the phenyl ring to the electron-withdrawing aldehyde group. These interactions contribute to the overall stability of the molecule.
Conclusion
While direct theoretical studies on this compound are not yet available, a robust computational framework exists for its characterization. By leveraging data from structurally similar compounds, we can predict that this compound possesses a stable electronic structure with distinct regions of electrophilic and nucleophilic reactivity. The methodologies and predictive data presented in this guide serve as a valuable resource for researchers in drug development and materials science, providing a solid foundation for future experimental and theoretical investigations into this promising molecule. The detailed protocols and visualized workflows offer a clear roadmap for conducting similar theoretical analyses.
References
Solubility of 2-Hydroxy-5-phenylbenzaldehyde in Common Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-5-phenylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound in various common organic solvents, provides a detailed experimental protocol for precise solubility determination, and includes workflow diagrams to illustrate the methodologies.
Introduction
Predicted Solubility Profile
Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The phenolic hydroxyl group can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic rings contribute to its nonpolar character, indicating solubility in nonpolar and polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group can form hydrogen bonds with the solvent. |
| Water | Sparingly Soluble | The presence of the large nonpolar phenyl group is expected to limit solubility despite the polar hydroxyl and aldehyde groups. | |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | The overall polarity and dipole-dipole interactions should facilitate dissolution. |
| Nonpolar | Dichloromethane, Toluene, Hexane | Moderately Soluble | The significant nonpolar character from the phenyl ring and benzene core should allow for solubility. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
Oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume (e.g., 5 mL) of the desired solvent to each vial. An excess of solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can determine the minimum time to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed, labeled vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vials under a gentle stream of nitrogen or in a vacuum desiccator at a controlled temperature.
-
Once the solvent is fully evaporated, place the vials in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Cool the vials in a desiccator before weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a hypothetical signaling pathway where a molecule like this compound might be investigated, given its structural motifs common in biologically active compounds.
Caption: Experimental workflow for gravimetric solubility determination.
A Technical Guide to the Chemical Stability and Storage of 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Hydroxy-5-phenylbenzaldehyde. While specific stability data for this compound is limited in publicly available literature, this document extrapolates information from structurally similar aromatic aldehydes and salicylaldehyde derivatives to provide best-practice recommendations. It covers potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. This guide is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound for research and development applications.
Introduction
This compound, a derivative of salicylaldehyde, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and fluorescent probes.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile precursor for a variety of chemical transformations. Understanding the chemical stability and optimal storage conditions of this compound is paramount to ensure its purity, reactivity, and ultimately, the reliability of experimental outcomes in drug discovery and development.
Chemical Properties and Inherent Stability
This compound is a solid at room temperature. The presence of the ortho-hydroxyl group to the aldehyde functionality allows for the formation of an intramolecular hydrogen bond, which imparts a degree of stability to the molecule.[2] However, like most aromatic aldehydes, it is susceptible to degradation under certain conditions.
General Incompatibilities: Based on data for structurally related compounds such as salicylaldehyde and 2-hydroxy-5-nitrobenzaldehyde, this compound is likely incompatible with:
-
Strong Oxidizing Agents: Can lead to the oxidation of the aldehyde group to a carboxylic acid.[3][4][5]
-
Strong Bases: May cause deprotonation of the phenolic hydroxyl group and potentially catalyze disproportionation reactions (Cannizzaro reaction if no α-hydrogen is available for enolization).[4][5]
-
Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[6]
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -15 °C) is recommended.[5][7] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[8] | To prevent oxidation of the aldehyde group. |
| Light | Protect from light. Store in an opaque or amber container. | Aromatic aldehydes can be susceptible to photodegradation. |
| Moisture | Keep in a dry, well-ventilated place with the container tightly closed.[3][5] | To prevent hydrolysis and potential moisture-mediated degradation. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be similar to those of other aromatic aldehydes.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-hydroxy-5-phenylbenzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate oxidation and other decomposition reactions.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions in aqueous media could potentially lead to degradation.
Experimental Protocols for Stability Assessment
A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and identify potential degradation products.[9][10][11][12] The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation (Stress Testing) Protocol
Objective: To identify likely degradation products and degradation pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 5.2).
Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the parent compound from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathway: Oxidation
Caption: The primary oxidative degradation pathway for this compound.
Role in Drug Development
While no specific signaling pathways involving this compound have been identified in the reviewed literature, its structural motifs are of interest in medicinal chemistry.[13] The stability of a lead compound is a critical parameter in the drug development process.
General Drug Development Workflow
Caption: The pivotal role of chemical stability assessment in the drug development pipeline.
Conclusion
The chemical stability of this compound is crucial for its effective use in research and drug development. While specific quantitative data is sparse, by adhering to the storage and handling guidelines derived from structurally similar compounds, researchers can minimize degradation and ensure the integrity of the compound. The provided experimental protocols for forced degradation studies offer a robust framework for systematically evaluating the stability of this compound and identifying any potential degradation products. This knowledge is essential for the development of stable formulations and for meeting regulatory requirements in the pharmaceutical industry.
References
- 1. This compound | 1761-63-3 | BAA76163 [biosynth.com]
- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. scienceinfo.com [scienceinfo.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. biomedres.us [biomedres.us]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-phenylbenzaldehyde, also known as 5-phenylsalicylaldehyde, is an aromatic aldehyde with a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the hydroxyl and aldehyde functionalities on one of the phenyl rings makes it a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, coumarins, and other heterocyclic systems.[1][2] This document provides a detailed overview of a key synthetic route to this compound, focusing on the well-established Suzuki-Miyaura cross-coupling reaction. While the definitive first synthesis of this compound is not prominently documented in readily available literature, the Suzuki-Miyaura approach represents a robust and widely applicable method for its preparation.
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach is highly effective for the preparation of this compound, typically involving the coupling of a halogenated 2-hydroxybenzaldehyde with phenylboronic acid.
A documented synthesis utilizes 5-bromo-2-hydroxybenzaldehyde as the starting material.[1] The reaction proceeds in the presence of a palladium catalyst and a base to yield the desired product.
Experimental Protocol
The following protocol is adapted from a reported synthesis of this compound.[1]
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Phenylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Sodium carbonate decahydrate (Na₂CO₃·10H₂O)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-hydroxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate decahydrate.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) to the reaction mixture.
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated and purified using standard techniques such as extraction and column chromatography.
It is noted that this compound can be unstable and may slowly oxidize in the air at both room temperature and when refrigerated.[1]
Quantitative Data
The following table summarizes key quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₀O₂ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Melting Point | 96-99 °C | [4] |
| Reaction Yield | 69% | [1] |
Visualizing the Synthesis: Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
Caption: Suzuki-Miyaura synthesis of this compound.
Biological Context and Potential Applications
While specific signaling pathways involving this compound are not extensively detailed in the literature, its derivatives are of considerable interest. Salicylaldehyde and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and insecticidal properties.[5] Phenolic compounds, in general, can act as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers.[6] Given its structure, this compound is a valuable precursor for synthesizing compounds with potential therapeutic applications. For instance, it has been used as a starting material in the synthesis of cambinol analogs, which are investigated as sirtuin inhibitors.[2]
The following diagram illustrates a generalized concept of how a bioactive derivative of this compound might interact with a biological pathway.
Caption: Bioactive derivative interaction with a signaling pathway.
References
- 1. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1761-63-3 | BAA76163 [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Quantum Chemical Calculations of 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical properties of 2-Hydroxy-5-phenylbenzaldehyde, a molecule of interest in various chemical and pharmaceutical research fields. By employing Density Functional Theory (DFT), this document outlines the theoretical framework and computational protocols for analyzing its molecular structure, vibrational spectra, and electronic characteristics. The methodologies and data presented herein serve as a crucial resource for understanding the molecule's behavior and for guiding further experimental and theoretical investigations.
Introduction
This compound and its derivatives are recognized for their potential applications in medicinal chemistry and materials science. A thorough understanding of their molecular geometry, electronic structure, and spectroscopic properties is fundamental for elucidating their mechanism of action and for the rational design of new functional molecules. Quantum chemical calculations, particularly those based on DFT, offer a powerful and cost-effective approach to obtaining these insights, complementing and often predicting experimental findings.
This guide focuses on the application of the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable method for such theoretical investigations.[1][2][3] The subsequent sections will detail the computational and experimental protocols, present key data in a structured format, and visualize the workflow and molecular properties.
Computational and Experimental Methodologies
The successful correlation of theoretical and experimental data relies on well-defined protocols. The methodologies described below are based on established practices for the analysis of similar benzaldehyde derivatives.[1][2][3][4]
2.1. Computational Protocol: Density Functional Theory (DFT)
The theoretical calculations are centered around DFT, which provides a balance of accuracy and computational efficiency for studying molecular systems. The entire computational process was performed using the Gaussian 09 software package.[5]
The standard workflow for these calculations is as follows:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to locate the global minimum on the potential energy surface. This is achieved using the B3LYP functional combined with the 6-311++G(d,p) basis set.[3][4]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield theoretical vibrational frequencies (FT-IR and FT-Raman).
-
Spectroscopic and Electronic Analysis:
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra in the gas phase and in various solvents to understand the electronic transitions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2][5]
-
Caption: A flowchart of the quantum chemical calculation process.
2.2. Experimental Protocols
To validate the theoretical findings, the following experimental techniques are typically employed:
-
Synthesis: The synthesis of this compound and its derivatives is the initial step, often involving reactions like formylation of phenols.[6]
-
FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound are recorded using FT-IR and FT-Raman spectrometers. The experimental spectra are then compared with the scaled theoretical wavenumbers.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent to identify the electronic transitions, which are then compared with the TD-DFT results.
Data Presentation: Theoretical and Experimental Correlation
The following tables summarize the key quantitative data obtained from DFT calculations for this compound and provide a comparison with typical experimental values for similar compounds.
3.1. Optimized Geometrical Parameters
The optimized molecular structure provides the foundation for all other calculated properties. Bond lengths and angles are critical for understanding the molecule's conformation and stability.
| Parameter | Bond Length (Å) (Calculated) | Parameter | Bond Angle (°) (Calculated) |
| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |
| C1-C6 | 1.401 | C1-C2-C3 | 120.3 |
| C2-O8 | 1.362 | C2-C1-H7 | 119.8 |
| C3-C4 | 1.395 | O8-C2-C1 | 121.0 |
| C5-C11 | 1.481 | C4-C5-C11 | 121.2 |
| C11-O12 | 1.215 | O12-C11-H13 | 123.5 |
| C5-C(phenyl) | 1.488 | C6-C5-C(phenyl) | 120.8 |
3.2. Vibrational Frequencies (Selected Modes)
The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. The comparison with experimental data is crucial for assigning the observed spectral bands.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3650 | ~3400-3500 | Phenolic hydroxyl group |
| C-H stretch (aromatic) | 3080-3040 | ~3050-3030 | Aromatic ring C-H bonds |
| C-H stretch (aldehyde) | 2850 | ~2830 | Aldehyde C-H bond |
| C=O stretch | 1685 | ~1660 | Aldehyde carbonyl group |
| C=C stretch (aromatic) | 1600-1450 | ~1590-1470 | Aromatic ring skeletal vibrations |
| O-H bend | 1350 | ~1340 | In-plane hydroxyl bending |
| C-O stretch | 1250 | ~1240 | Phenolic C-O bond |
3.3. Electronic Properties
The frontier molecular orbitals and their energy gap are fundamental in predicting the chemical reactivity and electronic transitions of the molecule.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.35 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Energy Gap (ΔE) | 3.90 |
| Ionization Potential (I) | 6.35 |
| Electron Affinity (A) | 2.45 |
| Chemical Hardness (η) | 1.95 |
| Electronegativity (χ) | 4.40 |
Visualization of Molecular Properties
Visual representations are essential for interpreting the complex data generated from quantum chemical calculations.
4.1. Molecular Structure and Atom Numbering
The optimized structure of this compound is depicted below, with the standard atom numbering scheme used in the data tables.
Caption: Optimized structure of this compound.
4.2. Frontier Molecular Orbitals (HOMO-LUMO)
The distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance, respectively. The HOMO is typically localized on the electron-rich phenol and phenyl rings, while the LUMO is often centered on the electron-withdrawing benzaldehyde moiety. This separation facilitates intramolecular charge transfer upon electronic excitation.[1]
Caption: Diagram of the HOMO-LUMO energy gap concept.
Conclusion
This technical guide has detailed the application of quantum chemical calculations, specifically DFT at the B3LYP/6-311++G(d,p) level of theory, to the study of this compound. The presented methodologies for computation and experiment, along with the structured data tables and visualizations, provide a comprehensive framework for researchers. The strong correlation typically observed between theoretical and experimental results for similar molecules underscores the predictive power of these computational techniques. This approach is invaluable for understanding the fundamental properties of this compound and for guiding the development of new molecules with desired chemical and biological activities.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
Molecular Orbital Analysis of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Guide Based on Analogous Structures
Introduction
2-Hydroxy-5-phenylbenzaldehyde, a derivative of salicylaldehyde, possesses a unique electronic structure arising from the interplay between the hydroxyl, aldehyde, and phenyl functional groups. Understanding its molecular orbital characteristics, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity, electronic transitions, and potential applications in fields such as drug development and materials science. This guide outlines the standard computational protocols and presents key molecular orbital data derived from analogous compounds to serve as a predictive model.
Computational Methodology
The data presented in this guide are based on computational protocols employed in the study of substituted benzaldehydes. The primary method is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
Software and Theoretical Level
A common approach for this type of analysis involves using the Gaussian suite of programs. The geometry optimization and subsequent electronic property calculations are typically performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set, such as 6-311++G(d,p), is generally employed to provide sufficient flexibility for describing the electron distribution.
Analysis Performed
-
Geometry Optimization: The initial step involves optimizing the molecular structure to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative stability by examining the interactions between filled (donor) and empty (acceptor) orbitals.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Figure 1. Standard DFT Calculation Workflow.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.
Figure 2. Frontier Molecular Orbitals.
Quantitative FMO Data for Analogous Compounds
The following table summarizes the calculated HOMO-LUMO energies and related quantum chemical parameters for 5-Bromo-2-Hydroxybenzaldehyde and 3-Ethoxy-4-hydroxy benzaldehyde. These values provide a strong indication of the expected electronic characteristics of this compound. A smaller energy gap generally implies higher reactivity.
| Parameter | 5-Bromo-2-Hydroxybenzaldehyde | 3-Ethoxy-4-hydroxy benzaldehyde | Unit |
| EHOMO | -6.89 | -5.89 | eV |
| ELUMO | -2.21 | -1.75 | eV |
| Energy Gap (ΔE) | 4.68 | 4.14 | eV |
| Ionization Potential (I) | 6.89 | 5.89 | eV |
| Electron Affinity (A) | 2.21 | 1.75 | eV |
| Global Hardness (η) | 2.34 | 2.07 | eV |
| Electronegativity (χ) | 4.55 | 3.82 | eV |
| Chemical Potential (μ) | -4.55 | -3.82 | eV |
Data for 5-Bromo-2-Hydroxybenzaldehyde and 3-Ethoxy-4-hydroxy benzaldehyde are adapted from representative computational studies. The exact values can vary slightly based on the specific level of theory and basis set used.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It evaluates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater electronic delocalization, which contributes to the overall stability of the molecule.
Key NBO Interactions in a Substituted Benzaldehyde Model
The table below highlights significant hyperconjugative interactions for a model substituted benzaldehyde, showcasing the flow of electron density that stabilizes the molecule. The interactions involving the π-orbitals of the benzene ring and the carbonyl group are particularly important.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | 20.5 | π → π delocalization within the phenyl ring |
| π(C3-C4) | π(C5-C6) | 22.1 | π → π delocalization within the phenyl ring |
| π(C5-C6) | π(C=O) | 5.8 | Conjugation between the ring and aldehyde |
| LP(2) O(hydroxyl) | σ(C-O)(hydroxyl) | 18.9 | Lone pair delocalization into the C-O bond |
| LP(2) O(carbonyl) | π*(C-C)(ring) | 25.3 | Resonance effect of the carbonyl oxygen |
This data is representative of typical values for substituted benzaldehydes and illustrates the types of interactions to be expected. LP denotes a lone pair orbital.
Predicted Properties for this compound
Based on the analysis of analogous structures, we can infer the following for this compound:
-
HOMO-LUMO Gap: The presence of the electron-donating hydroxyl group and the extended π-system from the phenyl substituent would likely lead to a HOMO-LUMO gap that is smaller than that of unsubstituted salicylaldehyde, suggesting a relatively high chemical reactivity.
-
Electron Delocalization: Significant π → π* interactions are expected throughout the biphenyl system, as well as strong delocalization from the oxygen lone pairs of the hydroxyl and carbonyl groups into the aromatic system. These interactions are key to the molecule's stability and electronic properties.
-
Reactivity: The MEP would likely show the most negative potential around the carbonyl oxygen, making it a primary site for electrophilic attack. The hydroxyl proton would be the most acidic site.
Conclusion
While direct experimental or computational data on the molecular orbitals of this compound are currently lacking, a robust theoretical model can be constructed from the analysis of closely related compounds. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to predict and understand the electronic structure and reactivity of this molecule. Future DFT studies on this compound are encouraged to validate and refine these predictive models.
Methodological & Application
Application Notes and Protocols for Amine Detection Using 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-phenylbenzaldehyde is a versatile fluorescent probe for the detection and quantification of primary amines.[1] Its utility lies in the formation of a Schiff base upon reaction with a primary amine, which leads to a discernible change in the fluorescence properties of the molecule. This "turn-on" fluorescence response allows for the sensitive detection of amines in various samples. The underlying mechanism is often attributed to the modulation of Excited State Intramolecular Proton Transfer (ESIPT), a process common in salicylaldehyde derivatives and their Schiff bases.[2][3] These application notes provide a comprehensive overview, including reaction mechanisms, quantitative data for analogous systems, and detailed experimental protocols for the use of this compound as a fluorescent amine probe.
Principle of Detection
The detection of primary amines using this compound is based on the nucleophilic addition of the amine to the aldehyde group, followed by dehydration to form a Schiff base (an imine). This reaction results in the formation of a new conjugated system, which often exhibits distinct photophysical properties compared to the original aldehyde. In many salicylaldehyde-based probes, the formation of the Schiff base can either enhance or quench fluorescence, providing a "turn-on" or "turn-off" signal. For many Schiff bases of substituted salicylaldehydes, a "turn-on" fluorescence is observed due to the rigidification of the molecular structure and favorable changes in the electronic distribution that promote radiative decay.
Signaling Pathway
References
- 1. This compound | 1761-63-3 | BAA76163 [biosynth.com]
- 2. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. Those derived from substituted salicylaldehydes, such as 2-Hydroxy-5-phenylbenzaldehyde, are of particular interest due to their diverse biological activities and applications in materials science. The presence of the hydroxyl group in the ortho position to the imine can lead to intramolecular hydrogen bonding, contributing to the stability and unique properties of these compounds. The phenyl substituent at the 5-position is expected to enhance the lipophilicity and potentially modulate the biological and photophysical properties of the resulting Schiff bases.
This document provides a general overview of the synthesis of Schiff bases from this compound and explores their potential applications based on data from structurally related compounds, given the limited specific information on this particular derivative in the current literature. The protocols and data presented herein are based on established methodologies for similar 2-hydroxy Schiff bases and are intended to serve as a foundational guide for researchers.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound and a primary amine is typically a straightforward condensation reaction. The general reaction scheme is depicted below.
Caption: General reaction for the synthesis of Schiff bases from this compound.
Caption: General synthesis of Schiff bases.
General Experimental Protocol:
A general method for the synthesis of a Schiff base from this compound is as follows:
-
Dissolution of Aldehyde: Dissolve one molar equivalent of this compound in a suitable solvent, such as absolute ethanol, in a round-bottom flask.
-
Addition of Amine: To this solution, add one molar equivalent of the desired primary amine.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture with constant stirring for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.
Potential Applications and Supporting Data
While specific data for Schiff bases derived from this compound is scarce, the following sections detail the common applications and quantitative data for structurally similar Schiff bases derived from substituted 2-hydroxybenzaldehydes. These serve as a strong indication of the potential activities of the target compounds.
Antimicrobial Activity
Schiff bases are widely recognized for their antimicrobial properties. The imine group is often crucial for their biological activity. The presence of a phenyl group at the 5-position may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Table 1: Antimicrobial Activity of Structurally Similar Schiff Bases (Zone of Inhibition in mm)
| Compound ID | Schiff Base Derivative of | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| A | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde and 2,4-dimethylaniline | 22 | 18 | 15 | [1] |
| B | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde and 3,4-difluoroaniline | 20 | 16 | 14 | [1] |
| C | Salicylaldehyde and 3,3′-diaminodipropylamine | 20 | 18 | NI | [2] |
| D | p-Aminophenol and Benzaldehyde | Significant Activity | Significant Activity | Significant Activity | [3] |
NI: No Inhibition
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Application of Test Compounds: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).
-
Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each disc in millimeters.
Anticancer Activity
Schiff bases have shown promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis. The cytotoxic effects of Schiff bases derived from 2-hydroxybenzaldehyde derivatives have been evaluated against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Structurally Similar Schiff Bases (IC₅₀ values in µg/mL)
| Compound ID | Schiff Base Derivative of | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| 8S1 | 2-hydroxybenzaldehyde | >30 | >30 | 23.47 | [4] |
| 8S3 | 2-hydroxybenzaldehyde | 16.51 | 14.88 | 16.95 | [4] |
| 13 | 2,4-dihydroxy benzaldehyde | - | - | 4.85 (PC3) | |
| SB | 4-Nitro Benzaldehyde | - | - | 446.68 (TSCCF) | [5] |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth. TSCCF: Tongue Squamous Cell Carcinoma Fibroblasts.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Diagram: MAPK Signaling Pathway in Apoptosis
Caption: Potential MAPK signaling pathway for apoptosis induction.
Antioxidant Activity
The phenolic hydroxyl group in Schiff bases derived from 2-hydroxybenzaldehydes can act as a hydrogen donor, enabling them to scavenge free radicals. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of Structurally Similar Schiff Bases (IC₅₀ values)
| Compound ID | Schiff Base Derivative of | DPPH Scavenging Activity (IC₅₀) | Reference |
| 9 | 2-hydroxynaphthaldehyde | 589.6 µg/mL | [6] |
| 4 | Nicotinohydrazide | 3.82 µg/mL | [6] |
| SB | Vanillin and p-anisidine | 10.46 ppm (EC₅₀) | [7][8] |
| - | General Review | Activity depends on substituents and solvent | [9][10][11] |
IC₅₀/EC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a series of test tubes, mix different concentrations of the synthesized Schiff base with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. Ascorbic acid is typically used as a standard.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the Schiff base to determine the IC₅₀ value.
Fluorescent Sensing
Schiff bases containing appropriate fluorophores can act as chemosensors for the detection of metal ions. The binding of a metal ion to the Schiff base can lead to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence) due to processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Table 4: Fluorescent Sensing Applications of Structurally Similar Schiff Bases
| Probe | Target Ion | Detection Limit | Fluorescence Change | Reference |
| L | Al³⁺ | 3.23 x 10⁻⁸ M | Turn-on | [12] |
| L | Al³⁺ | 5 x 10⁻⁵ M | Turn-on | [13] |
| L | Zn²⁺ | 2.34 µM | Turn-on | [14] |
| Probe | Zn²⁺ | - | Turn-on | [15] |
Experimental Protocol: Fluorescent Sensing of Metal Ions
-
Preparation of Stock Solutions: Prepare stock solutions of the Schiff base sensor in a suitable solvent (e.g., DMSO) and various metal ion salts in deionized water.
-
Titration Experiment: In a cuvette, place a solution of the Schiff base sensor. Incrementally add aliquots of a specific metal ion solution.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum of the solution using a spectrofluorometer at a fixed excitation wavelength.
-
Selectivity Study: Repeat the experiment with a range of different metal ions to assess the selectivity of the sensor.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to determine the detection limit and binding stoichiometry.
Diagram: Workflow for Fluorescent Sensor Application
Caption: Experimental workflow for fluorescent ion sensing.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds with a wide range of potential applications in medicinal chemistry and materials science. Although specific data for these derivatives is limited, the extensive research on analogous 2-hydroxy Schiff bases provides a strong foundation for future investigations. The protocols and data summarized in these application notes offer a comprehensive starting point for researchers interested in the synthesis and evaluation of these novel compounds. Further research is warranted to explore the specific biological and photophysical properties conferred by the 5-phenyl substituent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmrsti.com [ijmrsti.com]
- 4. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review | Semantic Scholar [semanticscholar.org]
- 11. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review | CoLab [colab.ws]
- 12. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Turn-On Sensing of Zinc(II) and Alkaline Phosphatase Activity Using a Pyridoxal-5'-Phosphate Derived Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2-Hydroxy-5-phenylbenzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-5-phenylbenzaldehyde and its derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and fluorescent probes.[1][2] Their molecular structure allows for diverse chemical modifications, making them key building blocks for complex molecules with desired biological activities. These compounds are utilized in the synthesis of pharmaceuticals targeting bacterial infections and cancer, as well as in the development of materials with unique properties.[1] This document provides detailed protocols for the synthesis of this compound, primarily focusing on a robust two-step process involving bromination followed by a Suzuki-Miyaura cross-coupling reaction. An alternative direct formylation method, the Duff reaction, is also discussed.
Synthesis Pathway Overview
The principal synthetic route described herein involves two key stages:
-
Synthesis of 2-Hydroxy-5-bromobenzaldehyde: This intermediate is prepared via the bromination of 3-hydroxybenzaldehyde.
-
Suzuki-Miyaura Coupling: The synthesized 2-Hydroxy-5-bromobenzaldehyde is then coupled with phenylboronic acid to yield the final product, this compound.
This pathway offers versatility, as various derivatives can be synthesized by substituting phenylboronic acid with other arylboronic acids in the Suzuki-Miyaura coupling step.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-bromobenzaldehyde
This protocol is adapted from established procedures for the bromination of hydroxybenzaldehydes.[3][4]
Materials:
-
3-Hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
n-Heptane
-
Round-bottomed flask
-
Overhead stirrer
-
Temperature probe
-
Dosing funnel
-
Condenser
-
Büchner funnel
Procedure:
-
Dissolution: Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.
-
Heating: Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.[3]
-
Bromine Addition: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38 °C.[3]
-
Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.[3]
-
Precipitation: Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[3]
-
Isolation: Collect the precipitated solid by filtration through a Büchner funnel.[4]
-
Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[3]
-
Drying: Dry the resulting gray solid under vacuum at room temperature.
Expected Yield: Approximately 124.3 g (63%).[3]
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a modified Suzuki cross-coupling procedure.[5]
Materials:
-
2-Hydroxy-5-bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
1-Propanol
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Deionized water
-
Round-bottomed flask
-
Magnetic stirrer
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen gas inlet, charge 2-Hydroxy-5-bromobenzaldehyde (1 equivalent), phenylboronic acid (1.05 equivalents), and 1-propanol.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.009 equivalents), and 2 M sodium carbonate solution (1.20 equivalents).[5]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and add deionized water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography.
Alternative Synthesis: Duff Reaction
The Duff reaction provides a direct method for the ortho-formylation of phenols to produce salicylaldehyde derivatives.[6][7] This can be an alternative route to synthesize substituted 2-hydroxybenzaldehydes.
General Principle:
The Duff reaction involves treating a phenol with hexamethylenetetramine (HMTA) in an acidic medium, followed by hydrolysis to yield the corresponding salicylaldehyde.[8] The use of anhydrous trifluoroacetic acid as a solvent has been shown to improve yields.[9] Formylation typically occurs at the ortho position to the hydroxyl group.[7][10]
Data Presentation
Table 1: Summary of Synthesis of 2-Hydroxy-5-bromobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzaldehyde | [3] |
| Reagents | Bromine, Dichloromethane | [3] |
| Reaction Temperature | 35-40 °C | [3] |
| Yield | 63% | [3] |
| Melting Point | 130-135 °C | [11] |
| Molecular Formula | C₇H₅BrO₂ | [11] |
| Molecular Weight | 201.02 g/mol | [11] |
Table 2: Summary of Suzuki-Miyaura Coupling for this compound
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-5-bromobenzaldehyde | [5] |
| Reagents | Phenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ | [5] |
| Solvent | 1-Propanol, Water | [5] |
| Product | This compound | [2] |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Duff Reaction for salicylaldehyde synthesis.
Applications in Drug Development
This compound derivatives serve as precursors for a wide range of biologically active molecules. The presence of the hydroxyl and aldehyde groups provides reactive sites for the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities.[12] These compounds are integral to the development of new therapeutics, with applications in creating agents against bacterial infections and certain types of cancer.[1] Furthermore, their inherent fluorescent properties make them useful as probes for detecting specific biomolecules.[2] The ability to introduce various aryl groups via the Suzuki-Miyaura coupling allows for the fine-tuning of the electronic and steric properties of the final molecules, which is a critical aspect of modern drug design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1761-63-3 | BAA76163 [biosynth.com]
- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. resolve.cambridge.org [resolve.cambridge.org]
- 11. 2-Bromo-5-hydroxybenzaldehyde 95 2973-80-0 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Application of 2-Hydroxy-5-phenylbenzaldehyde in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span across various industries, including textiles, printing, food, and pharmaceuticals. The structural diversity of azo dyes allows for a wide spectrum of colors and functionalities. Aromatic hydroxyaldehydes, such as 2-hydroxy-5-phenylbenzaldehyde (also known as 5-phenylsalicylaldehyde or 2-hydroxy-5-biphenylcarboxaldehyde), are valuable precursors in the synthesis of azo dyes. The presence of a hydroxyl group activates the aromatic ring for electrophilic substitution, facilitating the coupling reaction with a diazonium salt, while the aldehyde group can be further functionalized to modulate the dye's properties or to attach it to other molecules. This document provides detailed protocols and application notes for the synthesis of azo dyes using this compound as a coupling component, including their potential applications, based on established chemical principles and data from analogous compounds.
Synthesis of Azo Dyes from this compound: A Generalized Approach
The synthesis of azo dyes from this compound follows a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with the this compound.
Diagram: General Synthesis Workflow
2-Hydroxy-5-phenylbenzaldehyde: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxy-5-phenylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material for the synthesis of a diverse array of heterocyclic and polyphenolic compounds. Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and a biphenyl scaffold, make it an attractive building block in medicinal chemistry. Derivatives of this compound, such as Schiff bases, chalcones, and coumarins, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these important classes of compounds.
I. Synthesis of Biologically Active Derivatives
A. Schiff Bases: Versatile Ligands and Antimicrobial Agents
Schiff bases, characterized by the azomethine (-C=N-) functional group, are readily synthesized by the condensation of this compound with various primary amines. These compounds are not only important intermediates but also exhibit significant biological activities, which can be further enhanced upon coordination with metal ions.
Experimental Protocol: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Characterization Data: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the FT-IR spectrum, typically in the range of 1610-1635 cm⁻¹. In the ¹H-NMR spectrum, a singlet corresponding to the azomethine proton (-CH=N-) is observed, usually in the downfield region (δ 8.0-9.0 ppm).
Experimental Workflow for Schiff Base Synthesis
Caption: General experimental workflow for the synthesis of Schiff bases.
Antimicrobial Activity of Schiff Bases and their Metal Complexes: Schiff bases derived from this compound and their metal complexes often exhibit potent antimicrobial activity. Chelation with metal ions can enhance the biological activity of the Schiff base. The increased lipophilicity of the metal complex facilitates its penetration through the microbial cell membrane.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Metal Complexes
| Compound/Complex | E. coli (μg/mL) | S. aureus (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |
| Schiff Base Ligand | >100 | 50 | 100 | >100 |
| Copper(II) Complex | 25 | 12.5 | 25 | 50 |
| Nickel(II) Complex | 50 | 25 | 50 | 100 |
| Zinc(II) Complex | 50 | 12.5 | 50 | 50 |
| Ciprofloxacin (Std.) | 6.25 | 6.25 | - | - |
| Fluconazole (Std.) | - | - | 12.5 | 12.5 |
Note: The data presented are representative values from various studies on analogous hydroxybenzaldehyde Schiff base complexes and serve as a general guide.
B. Chalcones: Precursors to Flavonoids with Anticancer Potential
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. Derivatives from this compound are of particular interest due to their potential as anticancer agents.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details a base-catalyzed method for chalcone synthesis.[1]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol.[1]
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v) dropwise to the stirred mixture.[1]
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours, and then at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[2]
-
Collect the precipitated crude chalcone by vacuum filtration.[1]
-
Wash the product with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Characterization Data: Successful synthesis of the chalcone is indicated by the presence of a carbonyl (C=O) stretching band around 1640-1660 cm⁻¹ in the FT-IR spectrum. The ¹H-NMR spectrum will show two characteristic doublets for the α- and β-protons of the enone system, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration.
Table 2: Cytotoxicity of Chalcone Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Chalcone Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| 2'-hydroxy-5'-phenylchalcone | 15.2 | 21.5 | 18.7 |
| 2',4-dihydroxy-5'-phenylchalcone | 9.8 | 14.3 | 11.2 |
| Doxorubicin (Std.) | 0.8 | 1.2 | 0.9 |
Note: The IC₅₀ values are representative for hydroxychalcone analogues and illustrate their potential anticancer activity.
Mechanism of Anticancer Action: Chalcone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways like MAPK and STAT3.[3][4]
MAPK Signaling Pathway Inhibition by Chalcone Derivatives
Caption: Inhibition of the MAPK signaling pathway by chalcone derivatives.
C. Coumarins: Heterocycles with Diverse Biological Activities
Coumarins (2H-1-benzopyran-2-ones) can be synthesized from this compound using the Knoevenagel condensation with active methylene compounds.[5] Coumarin derivatives are known for their broad spectrum of pharmacological activities.
Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis
This protocol describes a piperidine-catalyzed synthesis of coumarin derivatives.[5]
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the active methylene compound (1.1 equivalents), and ethanol.[6]
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure coumarin.
-
Characterize the product by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Characterization Data: The formation of the coumarin ring is confirmed by the appearance of a lactone carbonyl (C=O) stretching band in the FT-IR spectrum around 1720-1740 cm⁻¹. The ¹H-NMR spectrum will show characteristic signals for the protons on the pyrone ring.
II. Evaluation of Biological Activity
A. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive controls (microorganisms with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
B. In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized compounds can be assessed using the MTT assay, which measures cell viability.
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
C. Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential of the derivatives can be determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7]
Protocol: DPPH Assay
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7]
-
Prepare various concentrations of the test compound in methanol.
-
In a 96-well plate, mix the test compound solution with the DPPH solution.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]
Table 3: DPPH Radical Scavenging Activity of Representative Phenolic Compounds
| Compound | IC₅₀ (µg/mL) |
| This compound | >100 |
| Schiff Base Derivative | 45.8 |
| Chalcone Derivative | 28.3 |
| Ascorbic Acid (Std.) | 8.5 |
Note: Data are representative and highlight the potential for enhanced antioxidant activity in the derivatives compared to the parent aldehyde.
This compound is a highly valuable and versatile building block in organic synthesis. The straightforward and efficient protocols for the synthesis of Schiff bases, chalcones, and coumarins, coupled with the significant biological activities of these derivatives, underscore its importance in the field of drug discovery and development. The methodologies and data presented in these application notes provide a solid foundation for researchers to explore the vast potential of this compound in creating novel therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial Activity of Schiff Bases Derived from 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. These compounds and their metal complexes are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The biological activity of Schiff bases is often attributed to the imine group, which can be modulated by the presence of different substituents on the aromatic rings of both the aldehyde and the amine precursors.
Data Presentation
Due to the absence of specific experimental data in the literature for Schiff bases derived from 2-Hydroxy-5-phenylbenzaldehyde, the following table is presented as a template for data organization. Researchers can populate this table with their experimental findings.
Table 1: Template for Summarizing Antimicrobial Activity Data
| Compound ID | Amine Precursor | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| SB-1 | e.g., Aniline | Staphylococcus aureus | Data | Data |
| Escherichia coli | Data | Data | ||
| Candida albicans | Data | Data | ||
| SB-2 | e.g., p-Toluidine | Staphylococcus aureus | Data | Data |
| Escherichia coli | Data | Data | ||
| Candida albicans | Data | Data | ||
| Control | e.g., Ciprofloxacin | Staphylococcus aureus | Data | Data |
| e.g., Ciprofloxacin | Escherichia coli | Data | Data | |
| e.g., Fluconazole | Candida albicans | Data | Data |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Zone of Inhibition: The diameter of the clear area around a disc containing the compound where microbial growth is inhibited.
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial screening of Schiff bases derived from this compound.
Protocol 1: Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
To this solution, add an equimolar amount of the desired primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Antimicrobial Screening - Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity by measuring the zone of inhibition.
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled Nutrient Agar or Sabouraud Dextrose Agar into sterile Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a few colonies of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.
-
Prepare stock solutions of the synthesized Schiff bases in DMSO (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each Schiff base solution into separate wells.
-
Place a standard antibiotic/antifungal disc in one well as a positive control and add 100 µL of DMSO to another well as a negative (solvent) control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized Schiff bases
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Micropipettes
-
Microplate reader
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to each well.
-
Add 100 µL of the Schiff base stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a microbial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth.
-
Add 10 µL of the microbial inoculum to each well, except for the sterility control wells (broth only).
-
Include a growth control well (broth + inoculum) and a solvent control well (broth + inoculum + highest concentration of DMSO used).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, a microplate reader can be used to measure the optical density, or a growth indicator like resazurin can be added.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Caption: General workflow for the synthesis and characterization of Schiff bases.
Application Notes and Protocols: Anticancer Properties of Metal Complexes with 2-Hydroxy-5-phenylbenzaldehyde Ligands and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential anticancer properties of metal complexes featuring Schiff base ligands derived from 2-hydroxy-5-phenylbenzaldehyde and structurally similar aldehydes. Due to a lack of specific published data on metal complexes with the this compound ligand, this report extrapolates from findings on analogous compounds, offering a foundational guide for research and development in this area. The methodologies and observed biological activities of these related complexes suggest a promising avenue for the development of novel anticancer therapeutics.
Introduction
Schiff base metal complexes are a class of coordination compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1] The chelation of a metal ion to a Schiff base ligand can enhance the therapeutic efficacy of the organic ligand.[1] Ligands derived from 2-hydroxybenzaldehyde and its substituted analogs are of particular interest due to their structural similarity to salicylates, which are known to possess various pharmacological effects. The introduction of a phenyl group at the 5-position of the benzaldehyde ring, creating the this compound ligand, is hypothesized to enhance lipophilicity and potentially improve cellular uptake and anticancer activity.
The proposed mechanism of action for many of these metal complexes involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.[1] Key events often include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[1]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various metal complexes with Schiff base ligands derived from analogs of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Copper(II) and Zinc(II) Complexes with a Water-Soluble Schiff Base Ligand
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| L-Cu | A549 (Lung) | 12 | [2] |
| L-Zn | A549 (Lung) | 80 | [2] |
The Schiff base ligand (L) was synthesized from 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-3-methoxybenzaldehyde.[2]
Table 2: Cytotoxic Activity of a Cobalt(II) Complex and a Nickel(II) Complex against Pancreatic Cancer Cells
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Co-MGC | BxPC-3 (Pancreatic) | 8.28 | [3] |
| Ni-MGC | BxPC-3 (Pancreatic) | 10.23 | [3] |
MGC is the ligand 4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzoic acid.[3]
Table 3: Apoptosis Induction by Metal Complexes
| Compound | Cancer Cell Line | Treatment Concentration | Total Apoptotic Cells (%) | Reference |
| L-Cu | A549 (Lung) | 20 µM | 42.27 | [2] |
| L-Zn | A549 (Lung) | 80 µM | 68.86 | [2] |
| Co-MGC | BxPC-3 (Pancreatic) | Low Dose | >35 | [3] |
| Ni-MGC | BxPC-3 (Pancreatic) | Low Dose | >35 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of metal complexes. These are generalized protocols based on common practices in the cited literature and can be adapted for specific experimental conditions.
Synthesis of Schiff Base Ligand and Metal Complexes (General Procedure)
This protocol describes a general method for the synthesis of a Schiff base ligand from an aldehyde and an amine, followed by complexation with a metal salt.
Materials:
-
This compound (or analogous aldehyde)
-
Appropriate primary amine
-
Ethanol (absolute)
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, CoCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Ligand Synthesis:
-
Dissolve the aldehyde (1 mmol) in hot absolute ethanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 mmol) in absolute ethanol (10 mL).
-
Add the amine solution dropwise to the aldehyde solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the mixture to cool to room temperature. The Schiff base ligand will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
-
Metal Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand (2 mmol) in hot absolute ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in absolute ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours. A colored precipitate of the metal complex will form.[1]
-
Cool the mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test metal complexes dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test metal complexes in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test metal complexes
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test metal complexes at their IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Human cancer cell lines
-
Black 96-well plates with clear bottoms
-
Test metal complexes
-
DCFH-DA solution
-
H₂O₂ (positive control)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to attach overnight.
-
Treat the cells with the test metal complexes for a specified time.
-
Wash the cells with PBS and then incubate with DCFH-DA solution in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a proposed signaling pathway for apoptosis induction by metal complexes and a general experimental workflow for evaluating their anticancer activity.
Caption: General experimental workflow for anticancer drug screening.
Caption: Proposed intrinsic apoptosis pathway induced by metal complexes.
Concluding Remarks
While direct experimental data on the anticancer properties of metal complexes with this compound ligands are not yet available in the public domain, the information from structurally related compounds provides a strong rationale for their investigation. The protocols and data presented herein serve as a valuable resource for researchers initiating studies in this area. Future work should focus on the synthesis and characterization of these specific complexes and a thorough evaluation of their cytotoxic and apoptotic effects on a panel of cancer cell lines. Understanding the structure-activity relationships will be crucial for the rational design of more potent and selective anticancer agents.
References
Application Notes and Protocols for Fluorescent Sensors Derived from 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of fluorescent sensors based on the versatile precursor, 2-Hydroxy-5-phenylbenzaldehyde. This document details the preparation of Schiff base derivatives for the selective detection of various analytes, including cyanide ions and representative metal ions such as Zinc (Zn²⁺) and Aluminum (Al³⁺). The protocols provided are based on established methodologies for analogous compounds and specific examples from peer-reviewed literature.
Introduction
This compound is a valuable building block in the design of fluorescent chemosensors. Its inherent fluorescence and the reactive aldehyde group allow for the straightforward synthesis of Schiff base derivatives. These derivatives can act as selective "turn-on" or "turn-off" fluorescent probes for a variety of ions and molecules. The sensing mechanism typically relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT), which are modulated by the interaction of the sensor with the target analyte.
Data Presentation: Performance of this compound-Based Fluorescent Sensors
The following table summarizes the key performance characteristics of a representative fluorescent sensor derived from a this compound derivative for the detection of cyanide (CN⁻), and representative data for analogous Schiff base sensors for Zinc (Zn²⁺) and Aluminum (Al³⁺).
| Sensor Derivative | Target Analyte | Detection Limit (LOD) | Emission Max (λem) | Response Type | Solvent System | Reference |
| 2-hydroxy-5-(9-phenyl-carbazol-3-yl) benzaldehyde based sensor | CN⁻ | 2.49 x 10⁻⁷ M | 530 nm | Turn-on | THF-H₂O | [1] |
| Representative Salicylaldehyde-based Sensor | Zn²⁺ | 9.53 x 10⁻⁸ M | 475 nm | Turn-on | Ethanol | |
| Representative Hydrazide Schiff Base Sensor | Al³⁺ | 1.87 x 10⁻⁸ M | 528 nm | Turn-on | Acetonitrile | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Schiff Base Fluorescent Sensor for Cyanide Detection
This protocol is adapted from the synthesis of a phenylcarbazole-based sensor derived from a substituted this compound.[1]
Materials:
-
2-hydroxy-5-(9-phenyl-carbazol-3-yl) benzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
Synthesis of the Hydrazone: A solution of 2-hydroxy-5-(9-phenyl-carbazol-3-yl) benzaldehyde (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, hydrazine hydrate (1.2 mmol) is added dropwise with constant stirring.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to yield the Schiff base fluorescent sensor.
-
The structure of the synthesized sensor is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Protocols for Metal Ion Detection
While specific examples for this compound were not identified in the literature search, the following protocols are representative of how Schiff base sensors derived from this aldehyde would be synthesized and used for the detection of Zn²⁺ and Al³⁺, based on analogous systems.
Protocol 3: Representative Synthesis of a Schiff Base Sensor for Zn²⁺ Detection
Materials:
-
This compound
-
Ethylenediamine
-
Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add a solution of ethylenediamine (1 mmol) in methanol (10 mL) dropwise to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 4: Representative Procedure for Zn²⁺ Sensing
Materials:
-
Synthesized Zn²⁺ sensor stock solution (1 mM in a suitable solvent like DMSO or ethanol)
-
ZnCl₂ stock solution (10 mM in deionized water)
-
Buffer solution (e.g., HEPES)
-
Fluorometer
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in the chosen solvent system (e.g., ethanol or a buffered aqueous solution).
-
Record the baseline fluorescence of the sensor solution.
-
Titrate the sensor solution with increasing concentrations of the Zn²⁺ stock solution.
-
Record the fluorescence spectrum after each addition and equilibration.
-
Plot the change in fluorescence intensity against the Zn²⁺ concentration to determine the sensor's response and calculate the limit of detection.
dot
Concluding Remarks
The use of this compound as a precursor for fluorescent sensors offers a versatile and effective platform for the development of novel analytical tools. The straightforward synthesis of Schiff base derivatives allows for the fine-tuning of sensor properties to achieve high selectivity and sensitivity for a range of analytes. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and implement these powerful fluorescent probes in their respective fields of study.
References
Application Notes and Protocols for Condensation Reactions of 2-Hydroxy-5-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the condensation reactions of 2-Hydroxy-5-phenylbenzaldehyde, a versatile building block in the synthesis of various heterocyclic compounds and other complex molecules. The protocols focus on two fundamental and widely applicable condensation reactions: the Claisen-Schmidt condensation for the synthesis of chalcones and the formation of Schiff bases. These products serve as important scaffolds in medicinal chemistry and materials science.
Introduction
This compound possesses a reactive aldehyde group and a phenolic hydroxyl group, making it an excellent substrate for various condensation reactions. The Claisen-Schmidt condensation with ketones yields chalcones, which are α,β-unsaturated ketones known for their wide range of biological activities.[1][2] The reaction of the aldehyde with primary amines leads to the formation of Schiff bases (imines), which are pivotal in the synthesis of numerous biologically active compounds and are used as ligands in coordination chemistry.[3][4][5] The protocols provided herein are designed to be robust and adaptable for the synthesis of diverse derivatives for screening and development purposes.
Experimental Protocols
Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details the base-catalyzed condensation of this compound with an acetophenone derivative to yield a chalcone. The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds.[6]
Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-hydroxy-5-phenylphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-hydroxyacetophenone in 100 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Base: While stirring, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise to the ethanolic solution.[7] The addition should be done over a period of 15-20 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidification: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 5-6. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with several portions of cold deionized water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to obtain the pure chalcone.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Data Presentation: Representative Data for Claisen-Schmidt Condensations
| Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| o-hydroxy acetophenone and benzaldehyde | NaOH / Isopropyl alcohol | 4 | ~90% | [7] |
| 4-hydroxy acetophenone and various benzaldehydes | KOH / Ethanol | 2-6 | 70-85% | [1] |
| Acetone and benzaldehyde | NaOH / Ethanol | 0.33 | High | [8] |
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of a chalcone derivative.
Schiff Base Formation
This protocol describes the synthesis of a Schiff base from this compound and a primary amine. This condensation reaction is typically straightforward and often proceeds with high yields.[4][9]
Protocol: Synthesis of 2-(((4-methoxyphenyl)imino)methyl)-4-phenylphenol
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of ethanol.
-
Addition of Amine: To this solution, add 10 mmol of p-anisidine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of the product can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a suitable temperature.
Data Presentation: Representative Data for Schiff Base Syntheses
| Aldehyde/Ketone | Amine | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | Ethanol | 3 | Good | [4] |
| Salicylaldehyde | Various diamines | P2O5/SiO2 / Solvent-free | 0.1-0.25 | 90-96% | [9] |
| 2-Hydroxy-5-nitrobenzaldehyde | Substituted anilines | Not specified | - | - | [10] |
Logical Relationship for Schiff Base Formation
Caption: Logical diagram of Schiff base formation.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 5. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Application of 2-Hydroxy-5-phenylbenzaldehyde in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-phenylbenzaldehyde is an aromatic aldehyde that holds significant promise in the field of materials science. Its unique molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a phenyl substituent, makes it a versatile building block for the synthesis of advanced functional materials. The presence of the hydroxyl group in the ortho position to the aldehyde facilitates the formation of stable intramolecular hydrogen bonds and enables the formation of Schiff bases and other condensation products with unique photophysical and chemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorescent polymers and chemosensors.
Application in Fluorescent Polymers and Chemosensors
This compound is a valuable precursor for the synthesis of fluorescent polymers, particularly poly(Schiff base)s and polyimines. The resulting polymers often exhibit fluorescence due to the extended π-conjugated systems formed. The lone pair of electrons on the imine nitrogen and the phenolic hydroxyl group can act as binding sites for metal ions, leading to changes in their fluorescence properties. This characteristic makes them suitable for applications as chemosensors for the detection of various metal ions.
The general principle behind the sensing mechanism involves the chelation of a metal ion by the Schiff base ligand. This interaction can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off") through various mechanisms, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET).
Experimental Protocols
Protocol 1: Synthesis of a Poly(Schiff base) from this compound and Ethylenediamine
This protocol describes a representative method for the synthesis of a fluorescent poly(Schiff base) via polycondensation of this compound with a diamine.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.98 g, 10 mmol).
-
Add 30 mL of anhydrous DMF to dissolve the aldehyde.
-
Slowly add ethylenediamine (0.60 g, 10 mmol) to the solution with continuous stirring under a nitrogen atmosphere.
-
Heat the reaction mixture to 120°C and maintain this temperature for 24 hours with constant stirring.
-
After cooling to room temperature, pour the viscous solution into 200 mL of methanol to precipitate the polymer.
-
Filter the resulting solid product and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
Characterization:
The synthesized polymer can be characterized by various techniques:
-
FT-IR Spectroscopy: To confirm the formation of the Schiff base (C=N stretching vibration) and the disappearance of the aldehyde (C=O) and amine (N-H) stretching vibrations.
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the polymer.
-
Fluorescence Spectroscopy: To investigate the photoluminescent properties of the polymer.
Protocol 2: General Procedure for Metal Ion Sensing using a this compound-based Schiff Base Probe
This protocol outlines a general method for evaluating the metal ion sensing capabilities of a fluorescent probe derived from this compound.
Materials:
-
Synthesized Schiff base probe (dissolved in a suitable solvent like DMSO or DMF to make a stock solution, e.g., 1 mM)
-
Stock solutions of various metal ions (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or the same solvent as the probe (e.g., 10 mM).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Spectrofluorometer and UV-Vis spectrophotometer.
Procedure:
-
Preparation of Test Solutions: Prepare a series of test solutions by adding increasing concentrations of the target metal ion to a solution of the Schiff base probe in the buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid interference.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the probe solution in the absence of any metal ion.
-
Sequentially add small aliquots of the metal ion stock solution to the probe solution and record the fluorescence spectrum after each addition.
-
Monitor the changes in fluorescence intensity at the emission maximum.
-
-
Selectivity Studies: To assess the selectivity of the probe, record the fluorescence response upon the addition of a fixed concentration of various interfering metal ions.
-
UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the probe in the absence and presence of the target metal ion to investigate the complex formation.
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve (fluorescence intensity vs. metal ion concentration).
Data Presentation
Table 1: Thermal Properties of a Representative Poly(Schiff base)
| Property | Value |
| 10% Weight Loss Temperature (Td10) | ~350 °C |
| 50% Weight Loss Temperature (Td50) | ~500 °C |
| Char Yield at 800 °C | > 40% |
Table 2: Photophysical Properties of a Representative Schiff Base Ligand
| Property | Value |
| Absorption Maximum (λabs) | ~350 - 450 nm |
| Emission Maximum (λem) | ~450 - 550 nm |
| Stokes Shift | ~100 - 150 nm |
| Fluorescence Quantum Yield (ΦF) | Varies (can be low in the absence of metal ions) |
Table 3: Metal Ion Sensing Performance of a Representative Schiff Base Sensor
| Metal Ion | Response | Detection Limit (LOD) |
| Cu²⁺ | Fluorescence Quenching | ~ µM range |
| Zn²⁺ | Fluorescence Enhancement | ~ µM range |
| Al³⁺ | Fluorescence Enhancement | ~ µM range |
Mandatory Visualization
Caption: Experimental workflow for the synthesis, characterization, and evaluation of a this compound-based material for metal ion sensing.
Caption: Simplified signaling pathway for a fluorescent chemosensor based on this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Hydroxy-5-phenylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-phenylbenzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound from 4-phenylphenol (also known as p-hydroxybiphenyl) are the Duff reaction and the Reimer-Tiemann reaction. Both methods are ortho-formylation reactions of phenols.[1][2][3] The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, while the Reimer-Tiemann reaction employs chloroform and a strong base.[2][3]
Q2: Which method, Duff or Reimer-Tiemann, typically gives a better yield for the synthesis of this compound?
A2: Literature suggests that the Duff reaction is particularly effective for the formylation of p-hydroxybiphenyl, providing a good yield of this compound.[1] While the Reimer-Tiemann reaction is a classic method, it can sometimes suffer from lower yields with substituted phenols.[4] Modified Duff reaction conditions, such as the use of trifluoroacetic acid, have been shown to significantly improve yields for various phenols.[4]
Q3: What are the main side products to expect in these reactions?
A3: In the Duff reaction, incomplete hydrolysis of the intermediate imine can be a source of impurity. Polyformylation, resulting in the introduction of more than one aldehyde group, can also occur, especially with highly activated phenols.[3] The Reimer-Tiemann reaction is known to sometimes produce a para-formylated isomer, although the ortho-isomer is typically favored.[5][6] Additionally, the formation of diaryl ethers and other "abnormal" products can occur under the strong basic conditions of the Reimer-Tiemann reaction.
Q4: How can I purify the final product, this compound?
A4: Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[7] Column chromatography on silica gel is another effective method for separating the desired product from unreacted starting material and side products.[8] The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I performed the Duff reaction, but my yield of this compound is very low, and I recovered most of the starting 4-phenylphenol. What went wrong?
A: Low yields in the Duff reaction can often be attributed to several factors:
-
Insufficiently Anhydrous Conditions: The traditional Duff reaction, particularly when using glyceroboric acid, requires anhydrous conditions. The presence of water can hydrolyze the hexamine and inhibit the formation of the active formylating species.[1]
-
Reaction Temperature and Time: The reaction typically requires heating to temperatures between 150-160°C for several hours.[1] Ensure that the reaction has been heated for a sufficient amount of time at the correct temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Inefficient Mixing: For solid-phase reactions or viscous reaction mixtures, ensure vigorous stirring to maximize contact between the reactants.
-
Incomplete Hydrolysis: The final step of the Duff reaction is the acidic hydrolysis of the intermediate imine to the aldehyde. Ensure that the hydrolysis step is carried out for a sufficient duration with adequate heating to drive the reaction to completion.
Q: My Reimer-Tiemann reaction resulted in a low yield of the desired product. How can I improve it?
A: The Reimer-Tiemann reaction is notoriously sensitive to reaction conditions. Here are some common causes for low yields and potential solutions:
-
Poor Phase Transfer: The reaction is biphasic, with the aqueous hydroxide and the chloroform forming separate layers.[2] Inefficient mixing can severely limit the reaction rate. Use vigorous mechanical stirring to create an emulsion. The use of a phase-transfer catalyst can also significantly improve the yield by facilitating the transfer of the hydroxide ion into the organic phase.[4]
-
Suboptimal Temperature Control: The reaction needs to be heated to initiate, but it can be highly exothermic once it starts.[6] A runaway reaction can lead to the formation of tars and other side products. Careful temperature control is crucial.
-
Incorrect Stoichiometry: The molar ratios of the reactants (phenol, chloroform, and base) can impact the yield. Experiment with varying the ratios to find the optimal conditions for your specific setup.
Issue 2: Formation of Multiple Products
Q: I have multiple spots on my TLC plate after the reaction. How can I minimize the formation of side products?
A: The formation of multiple products is a common challenge that can complicate purification and lower the yield of the desired isomer.
-
For the Duff Reaction:
-
Control Stoichiometry: To avoid polyformylation, you can try using a smaller excess of hexamine.
-
Optimize Reaction Time: Monitor the reaction closely by TLC and stop it once the formation of the desired mono-formylated product is maximized and before significant amounts of di-formylated products appear.[4]
-
-
For the Reimer-Tiemann Reaction:
-
Favor Ortho-Substitution: The ortho-isomer is generally favored. However, to further increase ortho-selectivity, you can explore the use of specific solvents or additives.
-
Milder Conditions: Using milder reaction conditions (e.g., lower temperature, shorter reaction time) may help to reduce the formation of undesired side products.
-
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Duff Reaction | Reimer-Tiemann Reaction |
| Starting Material | 4-Phenylphenol | 4-Phenylphenol |
| Formylating Agent | Hexamethylenetetramine | Chloroform |
| Solvent/Medium | Glycerol/Boric Acid or Trifluoroacetic Acid | Biphasic (aq. NaOH/Chloroform) |
| Catalyst | Acid (Boric Acid or TFA) | Base (e.g., NaOH, KOH) |
| Temperature | 150-160°C (Glycerol) or 70-80°C (TFA) | ~60-70°C |
| Reaction Time | 2-6 hours | ~3 hours |
| Typical Yield | Good (specific % varies)[1] | Moderate (often lower than Duff) |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Duff Reaction
This protocol is a general procedure adapted for the formylation of 4-phenylphenol.
Materials:
-
4-Phenylphenol
-
Hexamethylenetetramine (Hexamine)
-
Glycerol
-
Boric Acid
-
Concentrated Sulfuric Acid
-
Water
-
Suitable organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, heat a mixture of glycerol and boric acid to approximately 160°C to drive off any water.
-
Reactant Addition: Cool the mixture to 150°C. Add a pre-mixed powder of 4-phenylphenol and hexamine in portions with vigorous stirring.
-
Reaction: Maintain the reaction temperature between 150-160°C for 2-3 hours. The reaction mixture will typically become viscous and may change color.
-
Hydrolysis: Cool the reaction mixture and then carefully add a dilute solution of sulfuric acid. Heat the mixture under reflux for about 30 minutes to hydrolyze the intermediate imine.
-
Work-up: After cooling, extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via the Reimer-Tiemann Reaction
This protocol is a general procedure adapted for the formylation of 4-phenylphenol.
Materials:
-
4-Phenylphenol
-
Sodium Hydroxide
-
Chloroform
-
Water
-
Hydrochloric Acid
-
Suitable organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-phenylphenol in an aqueous solution of sodium hydroxide (e.g., 20-40%).
-
Reactant Addition: Heat the mixture to around 60-70°C with vigorous stirring. Add chloroform dropwise from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, continue stirring at 60-70°C for approximately 3 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid. This will precipitate the crude product.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Duff reaction.
Caption: Experimental workflow for the Reimer-Tiemann reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 2-Hydroxy-5-phenylbenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Hydroxy-5-phenylbenzaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound, a process aimed at removing unreacted starting materials, byproducts, and other impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Watch glass
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol, a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Gently heat the mixture on a heating mantle or hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution to adsorb colored impurities.
-
Gently heat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through the funnel for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
-
Data Presentation
Table 1: Solubility of this compound and a Key Impurity
| Compound | Solvent | Solubility at 20°C | Solubility at Boiling Point |
| This compound | Ethanol | Sparingly Soluble | Soluble |
| Water | Insoluble | Insoluble | |
| Methanol | Soluble | Very Soluble | |
| Acetone | Soluble | Very Soluble | |
| Ethyl Acetate | Moderately Soluble | Soluble | |
| Toluene | Sparingly Soluble | Moderately Soluble | |
| Hexane | Insoluble | Insoluble | |
| 4-Phenylphenol (Impurity) | Ethanol | Soluble | Very Soluble |
| Water | 0.7 g/L[1] | Slightly Soluble | |
| Methanol | 50 mg/mL[1] | Very Soluble | |
| Acetone | Soluble[2] | Very Soluble | |
| Ether | Soluble | Very Soluble |
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
Q1: My compound does not dissolve completely, even after adding a large amount of hot solvent.
A1:
-
Possible Cause: The solid may be an insoluble impurity.
-
Solution: If a significant amount of solid remains undissolved while the desired compound appears to be in solution, you can proceed to the hot filtration step to remove the insoluble material.
-
Possible Cause: You may not have reached a high enough temperature.
-
Solution: Ensure your solvent is at or near its boiling point.
Q2: No crystals form upon cooling.
A2:
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the dissolved compound. Then, allow it to cool again.
-
Possible Cause: The solution is supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of the pure compound.[3]
Q3: The product "oils out" instead of forming crystals.
A3:
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.
-
Solution: Add a small amount of a solvent in which the compound is less soluble to lower the overall solvent power and induce crystallization.
-
Possible Cause: The cooling process is too rapid, or the concentration of impurities is high.
-
Solution: Reheat the solution to redissolve the oil. You may need to add a bit more solvent. Allow the solution to cool much more slowly. If the problem persists, the crude product may require pre-purification by another method, such as column chromatography, to remove a significant amount of impurities.
Q4: The recrystallized product is still colored.
A4:
-
Possible Cause: The colored impurities were not completely removed.
-
Solution: Repeat the recrystallization process, ensuring to use activated carbon for decolorization. Be mindful not to use an excessive amount of activated carbon as it can also adsorb the desired product.
Q5: The final yield is very low.
A5:
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution: Before discarding the filtrate, you can try to recover more product by evaporating some of the solvent and cooling the solution again.
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure that the filtration apparatus is preheated, and the filtration is performed quickly to prevent the solution from cooling down.
-
Possible Cause: The crystals were washed with too much cold solvent.
-
Solution: Use only a minimal amount of ice-cold solvent to wash the crystals.
Q6: What are the likely impurities in my crude this compound?
A6:
-
If synthesized via the Reimer-Tiemann or Duff reaction from 4-phenylphenol, common impurities include:
-
Unreacted 4-phenylphenol: This is a common impurity if the reaction did not go to completion.
-
Isomeric aldehydes: The para-isomer, 4-Hydroxy-3-phenylbenzaldehyde, can be formed as a byproduct.
-
Polymeric/resinous materials: These can form under the reaction conditions.
-
Oxidized product: The aldehyde group can be oxidized to a carboxylic acid (2-Hydroxy-5-phenylbenzoic acid), especially if exposed to air for extended periods at high temperatures.
-
References
- 1. 4-フェニルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxy-5-phenylbenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Hydroxy-5-phenylbenzaldehyde, with a primary focus on resolving low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly lower than expected yield for my this compound synthesis. What are the common causes?
Low yield in the synthesis of this compound, which is a formylation of 4-phenylphenol, can stem from several factors. The most common synthetic routes are the Reimer-Tiemann and Duff reactions, both of which are known for having variable and sometimes low yields.[1][2]
Common causes for low yield include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical. The Reimer-Tiemann reaction, for example, is highly exothermic and requires careful temperature control.[3][4]
-
Purity of Reagents: The purity of the starting material (4-phenylphenol), chloroform, hexamine, and solvents can significantly impact the reaction outcome.
-
Inefficient Formation of the Reactive Species: In the Reimer-Tiemann reaction, the formation of dichlorocarbene is a crucial step.[3][4] In the Duff reaction, the generation of the iminium ion from hexamine is key.[1] Issues with the base or acid catalyst can hinder the formation of these reactive intermediates.
-
Side Reactions: Several side reactions can compete with the desired formylation, leading to the formation of byproducts and a reduction in the yield of the target molecule.
-
Product Degradation: The product itself might be unstable under the reaction or workup conditions.
-
Inefficient Product Isolation and Purification: Significant product loss can occur during extraction, crystallization, or chromatographic purification.
Q2: Which synthetic method, Reimer-Tiemann or Duff reaction, is generally better for this synthesis?
Both the Reimer-Tiemann and Duff reactions are viable for the ortho-formylation of phenols.[1][5] The choice between them often depends on the specific substrate, available reagents, and desired reaction conditions.
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Chloroform | Hexamine (Hexamethylenetetramine) |
| General Yield | Often low to moderate (e.g., 35% for 2-hydroxybenzaldehyde, can be improved to 45%).[2] | Generally inefficient.[1] |
| Reaction Conditions | Requires a strong base (e.g., NaOH, KOH) and is often run in a biphasic system.[3][4] | Typically carried out in acidic conditions (e.g., acetic acid, trifluoroacetic acid). |
| Key Intermediate | Dichlorocarbene.[4] | Iminium ion.[1] |
For a general starting point, the Reimer-Tiemann reaction is a classic and well-documented method for ortho-formylation of phenols.[6]
Q3: My Reimer-Tiemann reaction for the synthesis of this compound has a low yield. How can I optimize the reaction conditions?
Optimizing the Reimer-Tiemann reaction involves careful control of several parameters. Here are key areas for optimization:
-
Temperature Control: The reaction is exothermic.[3] It's crucial to maintain the recommended temperature range, often between 60-70°C.[2] Overheating can lead to the formation of undesired byproducts. A patent suggests that temperatures between 70°C and 105°C under elevated pressure can shorten reaction times.[7]
-
Mixing: Since the reaction is often biphasic (aqueous base and organic chloroform), vigorous stirring is essential to ensure efficient contact between the reactants.[4] The use of a phase-transfer catalyst can also improve the reaction rate and yield.[8]
-
Solvent System: An improved procedure for the synthesis of 2-hydroxybenzaldehyde reports a higher yield (45%) by using aqueous ethyl alcohol, which also simplifies the workup by avoiding steam distillation.[2]
-
Rate of Addition: Slow, dropwise addition of chloroform is recommended to control the exothermic reaction and prevent a buildup of reactive intermediates that could lead to side reactions.[2]
-
Anhydrous Conditions: A modified Reimer-Tiemann reaction under anhydrous or substantially anhydrous conditions has been reported to improve selectivity and reduce byproducts.[9]
Q4: What are the likely side products in the synthesis of this compound, and how can I minimize their formation?
The primary side product in the Reimer-Tiemann reaction is often the para-isomer (4-Hydroxy-3-phenylbenzaldehyde). The ortho-isomer is generally favored due to the directing effect of the hydroxyl group and potential stabilization through intramolecular hydrogen bonding.[5]
Other potential side reactions include:
-
Formation of Tar/Polymeric Materials: This can occur if the reaction temperature is too high or if the concentration of reactants is excessive.
-
Dichloromethylation at other positions: While ortho-formylation is preferred, some substitution may occur at other activated positions on the aromatic ring.
-
Reactions involving the solvent: The solvent can sometimes participate in side reactions.
To minimize side products:
-
Maintain strict temperature control.
-
Ensure efficient mixing.
-
Use high-purity reagents.
-
Consider using a modified procedure, such as the one with aqueous ethyl alcohol, which has been shown to favor the ortho-isomer.[2]
Q5: How can I effectively purify the final this compound product?
Purification of the crude product is crucial for obtaining a high-purity compound. Common purification techniques include:
-
Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent like ether.[2]
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can significantly improve its purity.
-
Distillation: For liquid products, distillation (including steam or vacuum distillation) can be used for purification, although some literature suggests avoiding it to save time and energy.[2]
Experimental Protocols
Protocol 1: Improved Reimer-Tiemann Synthesis of this compound
This protocol is adapted from an improved procedure for the synthesis of 2-hydroxybenzaldehyde.[2]
Materials:
-
4-phenylphenol
-
Sodium hydroxide
-
Water
-
Ethyl alcohol
-
Chloroform
-
Dilute Hydrochloric Acid
-
Ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium hydroxide in a mixture of water and ethyl alcohol.
-
Add 4-phenylphenol to the basic solution and heat the mixture to 65°C with stirring.
-
Slowly add chloroform dropwise from the dropping funnel over a period of 45 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue heating the mixture at 65-70°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid. The product may separate as an oil or a solid.
-
Extract the product with ether.
-
Wash the ether extract with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart to diagnose potential causes of low yield in the synthesis.
Reimer-Tiemann Reaction Mechanism
Caption: Simplified mechanism of the Reimer-Tiemann reaction for phenol formylation.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. data.epo.org [data.epo.org]
Navigating the Synthesis of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Hydroxy-5-phenylbenzaldehyde, a key building block in various pharmaceutical and chemical applications, can present challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and optimize experimental outcomes.
The formylation of 4-phenylphenol to produce this compound is a critical transformation that can be achieved through several established methods, most notably the Duff reaction and the Reimer-Tiemann reaction. However, the formation of undesired byproducts can complicate purification and reduce the yield of the target molecule. Understanding and mitigating these side reactions is paramount for an efficient and successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired this compound?
A1: The formation of the isomeric byproduct, 2-Hydroxy-3-phenylbenzaldehyde, is a common challenge resulting from formylation at the alternative ortho position (C6) of the 4-phenylphenol starting material. The hydroxyl group directs electrophilic substitution to both ortho positions (C2 and C6).
Troubleshooting Strategies:
-
Reaction Choice: The Reimer-Tiemann reaction generally exhibits a higher preference for ortho-formylation at the less sterically hindered position, which in the case of 4-phenylphenol, is the C2 position, leading to the desired product. The Duff reaction can also provide good ortho-selectivity.[1][2]
-
Steric Hindrance: While the phenyl group at the para position does not directly block the ortho positions, subtle steric and electronic effects can influence the isomer ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
Q2: I am observing a significant amount of a di-formylated byproduct. What is this compound and how can I prevent its formation?
A2: The formation of a di-aldehyde, specifically 2,6-diformyl-4-phenylphenol, can occur, particularly when using the Duff reaction under forcing conditions.[3]
Troubleshooting Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the formylating agent (hexamethylenetetramine in the Duff reaction or chloroform in the Reimer-Tiemann reaction). Use of a minimal excess of the formylating agent is recommended.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-extended reaction times can lead to further formylation of the desired mono-aldehyde product.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperature) can help to minimize diformylation.
Q3: My Duff reaction product mixture is complex and contains nitrogenous impurities. What are these and how can I remove them?
A3: The Duff reaction proceeds via the formation of a Schiff base (iminium ion) intermediate. Incomplete hydrolysis of this intermediate can lead to nitrogen-containing impurities in the final product.[1]
Troubleshooting Strategies:
-
Hydrolysis Step: Ensure the final acidic hydrolysis step is complete. This may involve adjusting the acid concentration, reaction time, or temperature of the hydrolysis.
-
Purification: These nitrogenous impurities can often be removed by column chromatography on silica gel.
Q4: The Reimer-Tiemann reaction is producing colored, tar-like substances. How can I minimize their formation and purify my product?
A4: The Reimer-Tiemann reaction, which utilizes the highly reactive dichlorocarbene species under strongly basic conditions, is known to produce polymeric, tar-like byproducts.[4][5]
Troubleshooting Strategies:
-
Temperature Control: Maintain strict temperature control during the reaction, as it can be highly exothermic.[2]
-
Slow Addition: Add the chloroform slowly to the reaction mixture to control the rate of dichlorocarbene formation.
-
Vigorous Stirring: In the biphasic Reimer-Tiemann reaction, vigorous stirring is crucial to ensure efficient mixing of the organic and aqueous phases.[2]
-
Purification: The desired product can typically be separated from the tarry materials by steam distillation or column chromatography.
Main Reaction and Side Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound from 4-phenylphenol and the major side reactions that can occur.
Quantitative Data on Reaction Outcomes
While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields and byproduct ratios for formylation reactions of similar substituted phenols, providing a useful benchmark for experimental design and troubleshooting.
| Reaction Method | Starting Material | Desired Product | Typical Yield of Desired Product (%) | Major Side Products | Typical Side Product Ratio | Reference |
| Duff Reaction | p-cresol | 2-Hydroxy-5-methylbenzaldehyde | 15 - 20 | 2,6-Diformyl-4-methylphenol | Not specified | [6] |
| Reimer-Tiemann | Phenol | Salicylaldehyde | 30 - 40 | p-Hydroxybenzaldehyde | ortho:para ratio can vary | [7] |
| MgCl₂-mediated | Phenol | Salicylaldehyde | High (often >80) | Minimal | Highly ortho-selective | [8] |
Detailed Experimental Protocols
The following are representative protocols for the synthesis of hydroxybenzaldehydes from phenols, which can be adapted for the synthesis of this compound from 4-phenylphenol.
Protocol 1: Modified Duff Reaction
This method is known for its operational simplicity and use of relatively inexpensive reagents.
Materials:
-
4-Phenylphenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glacial Acetic Acid
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylphenol (1 equivalent) and hexamethylenetetramine (2-4 equivalents) in trifluoroacetic acid or glacial acetic acid.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated HCl.
-
Heat the acidic mixture for a short period (e.g., 30 minutes) to ensure complete hydrolysis of the intermediate Schiff base.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reimer-Tiemann Reaction
This classic method is particularly effective for ortho-formylation of phenols.
Materials:
-
4-Phenylphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium hydroxide in water.
-
Add 4-phenylphenol to the basic solution and heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature and vigorous stirring.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The product can be isolated by steam distillation or by extraction with diethyl ether.
-
Further purification can be achieved by column chromatography or recrystallization.[7]
Protocol 3: Magnesium Chloride-Mediated Formylation
This method often provides high yields and excellent ortho-selectivity.
Materials:
-
4-Phenylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).
-
Add anhydrous THF, followed by the dropwise addition of triethylamine (2 equivalents).
-
Add a solution of 4-phenylphenol (1 equivalent) in anhydrous THF to the mixture.
-
Heat the reaction mixture to reflux (around 65 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by adding dilute HCl.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting
The following diagram provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
By systematically addressing these potential side reactions and optimizing the reaction conditions and purification protocols, researchers can significantly improve the yield and purity of the desired this compound, facilitating its use in subsequent research and development activities.
References
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. 2,6-diformyl-4-methylphenol | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. researchgate.net [researchgate.net]
- 8. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Schiff Base Formation with 2-Hydroxy-5-phenylbenzaldehyde
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Schiff base formation with 2-Hydroxy-5-phenylbenzaldehyde.
Troubleshooting Guide
Low yields and reaction failures are common hurdles in Schiff base synthesis. This guide addresses specific issues you may encounter.
Problem 1: Low or No Product Yield
Low yields in Schiff base synthesis are often due to the reversible nature of the reaction. The primary byproduct, water, can hydrolyze the imine bond, pushing the equilibrium back towards the reactants.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | 1. Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene to remove water as it forms.[1] 2. Dehydrating Agents: Add anhydrous magnesium sulfate, sodium sulfate, or molecular sieves to the reaction mixture to absorb water.[1] |
| Sub-optimal pH | The reaction is typically catalyzed by acid, but a highly acidic medium will protonate the amine nucleophile, rendering it unreactive. The optimal pH is generally mildly acidic (around 4-5).[1] Action: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.[2] |
| Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. |
| Action: | Reflux the reaction mixture. The optimal temperature will depend on the solvent used. |
| Steric Hindrance or Electronic Effects | The reactivity of the amine component can significantly impact the reaction rate and yield. |
| Action: | For less reactive amines, consider increasing the reaction time, temperature, or using a more effective catalyst. |
Problem 2: Difficulty in Product Purification
The crude product may be an oil or contain unreacted starting materials, necessitating careful purification.
| Possible Cause | Troubleshooting Steps |
| Product is an Oil | 1. Trituration: Attempt to induce crystallization by scratching the flask or by triturating the oil with a non-polar solvent like hexane.[1] 2. Solvent Evaporation: Slowly evaporate the solvent from a solution of the product. |
| Presence of Impurities | Unreacted aldehyde or amine can co-precipitate with the product. |
| Action: | 1. Recrystallization: This is the most common method for purifying solid Schiff bases. Ethanol is often a suitable solvent.[3] 2. Column Chromatography: If recrystallization is ineffective, column chromatography can be used. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the Schiff base.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Schiff base formation?
The reaction proceeds in two main steps:
-
Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde to form a carbinolamine intermediate.
-
Dehydration of the carbinolamine, which is the rate-determining step and is often acid-catalyzed, to form the imine (Schiff base).
Q2: Which solvents are recommended for this reaction?
Ethanol and methanol are the most commonly used solvents. Toluene can also be used, particularly when azeotropic removal of water is desired. In some cases, solvent-free reactions or reactions in aqueous media have been shown to be effective, especially with microwave assistance.
Q3: How can I accelerate the reaction?
Several methods can be employed to increase the reaction rate:
-
Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, sulfuric acid) can significantly speed up the reaction.[2]
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields.
-
Increased Temperature: Refluxing the reaction mixture is a common practice.
Q4: How do I know if the reaction is complete?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the limiting reactant spot (usually the aldehyde) and the appearance of a new product spot indicate the reaction is proceeding.
Q5: The product is an oil and won't crystallize. What should I do?
If trituration and slow solvent evaporation fail, consider converting the Schiff base to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound, based on methods for structurally similar salicylaldehydes. Optimization may be required for specific amine substrates.
Protocol 1: Conventional Synthesis with Acid Catalysis
This method is a standard approach for Schiff base formation.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add the primary amine (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture with stirring for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, recrystallize the product from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis in Aqueous Media
This method offers a more environmentally friendly and often faster alternative to conventional heating.
Materials:
-
This compound (1 equivalent)
-
Aromatic amine (1 equivalent)
-
Water
Procedure:
-
In a microwave-safe vessel, mix this compound (1 eq.) and the aromatic amine (1 eq.) in water.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150°C) for 5-15 minutes.
-
After the reaction is complete, cool the mixture.
-
Collect the precipitated product by filtration.
-
Wash the product with water and dry.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of Schiff bases from substituted salicylaldehydes, which can serve as a starting point for optimizing the reaction with this compound.
| Method | Catalyst | Solvent | Reaction Time | Yield | Reference Compound(s) |
| Conventional Reflux | Acetic Acid | Ethanol | 1 hour | Significantly Improved | 2-hydroxy-5-nitrobenzaldehyde |
| Conventional Reflux | - | Ethanol | 3 hours | - | Benzaldehyde and Aniline |
| Microwave Irradiation | - | Water | 2-5 minutes | Excellent | Salicylaldehyde and various aromatic amines |
| Solvent-Free Grinding | P2O5/SiO2 | None | 15-30 minutes | 88-93% | Salicylaldehyde and various diamines |
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: General experimental workflow for the synthesis of Schiff bases.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield in Schiff base formation.
References
Technical Support Center: Purifying 2-Hydroxy-5-phenylbenzaldehyde with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2-Hydroxy-5-phenylbenzaldehyde using column chromatography. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure a successful separation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the standard and most effective stationary phase for the purification of this compound. Its polarity is well-suited for separating this phenolic aldehyde from common impurities.
Q2: How do I determine the optimal mobile phase for the separation?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A common and effective solvent system is a mixture of n-hexane and ethyl acetate. For this compound, a starting point for your TLC analysis could be a ratio of 9:1 (n-hexane:ethyl acetate).[1] The optimal mobile phase for column chromatography should give your product an Rf value of approximately 0.3-0.4 on the TLC plate.[2]
Q3: What are the potential impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as 5-bromo-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzaldehyde and phenylboronic acid, as well as byproducts from the synthesis, such as homocoupled biphenyl.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: An oily product can indicate the presence of residual solvent or impurities that lower the melting point. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, re-purification by column chromatography with a shallower solvent gradient or recrystallization may be necessary.
Q5: Can I use other chromatography techniques for purification?
A5: Yes, other techniques like High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) can also be employed for the purification of phenolic compounds, often providing higher resolution and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your mobile phase. | |
| Poor separation of product and impurities (co-elution) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. A slower elution will often improve separation. |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of crude product loaded. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of the product band on the column | The crude sample was not fully dissolved before loading. | Ensure the sample is completely dissolved in a minimum amount of a suitable solvent before loading it onto the column. |
| The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape. | |
| Cracks or bubbles in the silica gel bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. |
| Heat was generated during packing or running the column. | Pack the column slowly and allow any heat to dissipate. For exothermic reactions on the column, consider pre-adsorbing the sample onto silica gel. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Selection
A detailed protocol for performing TLC to determine the optimal solvent system is crucial for a successful column chromatography separation.
Table 1: TLC Solvent System Trials
| Trial | n-Hexane:Ethyl Acetate Ratio | Observed Rf of this compound | Comments |
| 1 | 9:1 | ~0.56[1] | Good starting point. May need slight adjustment for optimal column separation. |
| 2 | 8:2 | - | Adjust based on the result of Trial 1 to achieve an Rf of 0.3-0.4. |
| 3 | 9.5:0.5 | - | Adjust if the Rf in Trial 1 is too low. |
Methodology:
-
Prepare small beakers with different ratios of n-hexane and ethyl acetate.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto separate TLC plates.
-
Place each TLC plate in a beaker with a different solvent system and cover it.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will show good separation between the product and impurities, with the product spot having an Rf value between 0.3 and 0.4.[2]
Silica Gel Column Chromatography Protocol
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
Table 2: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (Optimized from TLC) |
| Sample Loading | Dry or wet loading |
| Elution | Isocratic or gradient elution |
| Monitoring | TLC analysis of collected fractions |
Methodology:
-
Column Preparation:
-
Secure a glass column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Wash the column with the mobile phase, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to start the elution.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for purifying this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Overcoming solubility issues of 2-Hydroxy-5-phenylbenzaldehyde in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Hydroxy-5-phenylbenzaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic aldehyde. It is utilized as a fluorescent probe for the detection of amines and thiosemicarbazides.[1] Additionally, it has demonstrated antibacterial properties against bacteria such as Staphylococcus aureus and Bacillus subtilis.[1]
Q2: I am observing precipitation of this compound in my aqueous experimental setup. Why is this happening?
This compound is expected to have low solubility in aqueous solutions. Aromatic aldehydes with significant nonpolar character, such as the phenyl group in this molecule, generally exhibit poor water solubility. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium.
Q3: What common organic solvents can be used to dissolve this compound?
While specific quantitative data is limited, based on structurally similar compounds like 2-hydroxy-5-(phenylazo)-benzaldehyde and 2,5-dihydroxybenzaldehyde, it is anticipated that this compound is soluble in a range of organic solvents.[2] These likely include polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as polar protic solvents like ethanol and methanol.
Q4: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature. If you are encountering solubility issues, gently warming the solution may help to dissolve the compound. However, it is crucial to ensure that the temperature is not high enough to cause degradation of the compound or other components in your experiment. For instance, some related synthesis protocols use boiling ethanol, suggesting good solubility at elevated temperatures.
Q5: Can I use a co-solvent system to improve the solubility of this compound in an aqueous solution?
Yes, using a co-solvent is a common and effective strategy. A small amount of a water-miscible organic solvent, such as DMSO or ethanol, in which the compound is highly soluble, can be added to the aqueous solution to increase the overall solvating power of the mixture. It is important to determine the tolerance of your specific experimental system to the chosen co-solvent.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to address and resolve solubility challenges with this compound in your experiments.
Data Presentation: Estimated Solubility Profile
The following table summarizes the estimated qualitative solubility of this compound in common laboratory solvents. This information is inferred from the solubility of structurally related compounds and general chemical principles. It is strongly recommended to perform experimental validation for precise solubility determination in your specific solvent system.
| Solvent Class | Solvent | Chemical Formula | Estimated Solubility | Rationale/Comments |
| Polar Protic | Water | H₂O | Poorly Soluble | The presence of the nonpolar phenyl group significantly reduces aqueous solubility. |
| Ethanol | C₂H₅OH | Soluble | Often used as a solvent for reactions involving substituted benzaldehydes. Solubility may increase with heating. | |
| Methanol | CH₃OH | Soluble | Similar to ethanol, it is a good candidate for dissolving polar organic compounds. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Soluble | A powerful solvent for a wide range of poorly soluble organic compounds. |
| Acetone | C₃H₆O | Soluble | A versatile solvent for many organic molecules. | |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | A common solvent in organic synthesis. | |
| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | Moderately Soluble | May be a suitable solvent depending on the specific experimental conditions. |
| Chloroform | CHCl₃ | Moderately Soluble | Similar to dichloromethane in its solvating properties for this type of compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into the experimental medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Vortex mixer
-
Warming bath or plate (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex the mixture thoroughly until the solid is completely dissolved.
-
If necessary, gently warm the solution to 30-40°C to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature, protected from light.
Protocol 2: General Method for Enhancing Solubility in Aqueous Media
This protocol outlines a general approach for preparing a working solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue vortexing for a few minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
The final concentration of the co-solvent (e.g., DMSO) should be kept to a minimum and be consistent across all experimental conditions, including controls.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow to troubleshoot solubility problems with this compound.
Experimental Workflow for Amine Detection Using this compound as a Fluorescent Probe
Caption: Experimental workflow for using this compound as a fluorescent probe.
References
Preventing degradation of 2-Hydroxy-5-phenylbenzaldehyde during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Hydroxy-5-phenylbenzaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The two primary reactive functional groups are the phenolic hydroxyl (-OH) group and the aldehyde (-CHO) group. The aromatic ring can also undergo reactions under certain conditions, but the hydroxyl and aldehyde groups are the most common sites of degradation.
Q2: What are the most common degradation pathways for this compound?
A2: The most common degradation pathways include:
-
Oxidation of the aldehyde group: The aldehyde can be easily oxidized to a carboxylic acid, forming 2-Hydroxy-5-phenylbenzoic acid, especially in the presence of oxidizing agents or air.
-
Reactions involving the hydroxyl group: The phenolic hydroxyl group can undergo etherification, esterification, or act as a nucleophile in various reactions. Deprotonation to a phenoxide can increase its reactivity.
-
Electrophilic aromatic substitution: The phenyl-substituted benzene ring is activated by the hydroxyl group, making it susceptible to further substitution, although this is less common than reactions at the functional groups.
Q3: How can I monitor the degradation of this compound during my reaction?
A3: A combination of chromatographic and spectroscopic techniques is recommended for monitoring degradation:
-
High-Performance Liquid Chromatography (HPLC): This is the ideal technique for separating the starting material from its degradation products and quantifying their relative amounts. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid like formic acid, is a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products by providing their molecular weights and fragmentation patterns.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction in real-time and check for the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a more polar byproduct. | Oxidation of the aldehyde group to a carboxylic acid. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Use degassed solvents.- Avoid strong oxidizing agents if possible. If an oxidant is required for another part of the molecule, consider protecting the aldehyde group. |
| Formation of an unexpected ether or ester byproduct. | Reaction of the phenolic hydroxyl group with electrophiles in the reaction mixture. | - Protect the hydroxyl group with a suitable protecting group (e.g., methoxymethyl (MOM), benzyl (Bn), or silyl ethers) before carrying out the reaction.- Use a non-nucleophilic base if a base is required for the reaction. |
| Discoloration of the reaction mixture (e.g., turning dark). | General decomposition or polymerization, potentially initiated by air oxidation or high temperatures. | - Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere.- Purify the starting material to remove any catalytic impurities. |
| Starting material is consumed, but no desired product or identifiable byproducts are observed. | Complete decomposition of the molecule. | - Re-evaluate the reaction conditions (temperature, pH, reagents).- Consider a different synthetic route that employs milder conditions.- Use analytical techniques like Total Organic Carbon (TOC) analysis to confirm mineralization to CO2 and water.[1] |
Experimental Protocols
Protocol 1: General Procedure for Protecting the Aldehyde Group as an Acetal
This protocol describes a general method to protect the aldehyde functionality, which is prone to oxidation and nucleophilic attack.
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene).
-
Addition of Reagents: Add a slight excess of ethylene glycol (1.2 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting acetal-protected compound can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Protecting the Hydroxyl Group
This protocol provides a general method for protecting the phenolic hydroxyl group, which can prevent unwanted side reactions.
-
Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a suitable base (e.g., triethylamine or potassium carbonate) to deprotonate the hydroxyl group.
-
Addition of Protecting Group: Slowly add the protecting group reagent (e.g., benzyl bromide or methoxymethyl chloride).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The protected product can be purified by chromatography.
Visualizing Degradation and Prevention
Potential Degradation Pathways
References
Technical Support Center: Optimizing 2-Hydroxy-5-phenylbenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the synthesis of 2-Hydroxy-5-phenylbenzaldehyde. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method for synthesizing this compound. This palladium-catalyzed reaction involves the coupling of an aryl halide (typically 5-bromo-2-hydroxybenzaldehyde or 5-iodo-2-hydroxybenzaldehyde) with phenylboronic acid in the presence of a base.[1][2] This method is favored for its high functional group tolerance, generally good to excellent yields, and the use of commercially available and relatively non-toxic boronic acid reagents.[3]
Q2: Why is catalyst selection so critical in this specific synthesis?
A2: Catalyst selection is crucial due to the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group on the aryl halide substrate. These functional groups can potentially interact with the palladium catalyst. The hydroxyl group can be deprotonated by the base, and both the hydroxyl and aldehyde groups can coordinate to the palladium center, influencing the catalyst's activity and stability. An optimal catalyst system will efficiently promote the desired cross-coupling while minimizing side reactions and catalyst inhibition.
Q3: What are the key components of a Suzuki-Miyaura catalyst system?
A3: A typical Suzuki-Miyaura catalyst system consists of a palladium source (precatalyst) and a ligand. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. The ligand stabilizes the palladium center, enhances its solubility, and plays a critical role in the efficiency of the catalytic cycle.[4][5][6]
Q4: What is the role of the base in the Suzuki-Miyaura reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5][7] It activates the organoboron compound (phenylboronic acid) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8]
Q5: Can the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde interfere with the reaction?
A5: Yes, the phenolic hydroxyl group is acidic and can react with the base. This is generally not a problem and can even be beneficial. However, in some cases, protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) may be considered if side reactions or catalyst inhibition are observed, though this adds extra steps to the synthesis. For many modern catalyst systems, direct coupling of the unprotected phenol is successful.
Catalyst Selection and Performance Data
The choice of palladium precatalyst and ligand significantly impacts the reaction yield and time. Below is a summary of catalyst systems used for the Suzuki-Miyaura coupling of 5-halosalicylaldehydes with arylboronic acids.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME | 80 | 2-4 | Low | [9] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High | [9] |
| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | High | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | High | [7] |
DME: 1,2-Dimethoxyethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; dba: Dibenzylideneacetone; PPh₃: Triphenylphosphine; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; JohnPhos: (2-Biphenyl)di-tert-butylphosphine.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-bromo-2-hydroxybenzaldehyde
This protocol is a representative example and may require optimization for specific experimental setups.
Materials:
-
5-bromo-2-hydroxybenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv)
-
Triphenylphosphine [PPh₃] (0.02-0.1 equiv) or other suitable ligand
-
Potassium carbonate [K₂CO₃] (2.0-3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and condenser, add 5-bromo-2-hydroxybenzaldehyde, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
In a separate vial, premix the palladium(II) acetate and the phosphine ligand in a small amount of the degassed organic solvent.
-
Add the degassed solvent system (e.g., Toluene/Water) to the main reaction flask via syringe.
-
Add the catalyst mixture to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Catalyst Selection Logic
Caption: Decision tree for catalyst system optimization in challenging Suzuki-Miyaura couplings.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of the palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a more robust, air-stable precatalyst (e.g., a Buchwald precatalyst). | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.[10] |
| Inefficient Ligand | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos). | Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step, especially with less reactive aryl bromides.[10] |
| Inappropriate Base or Solvent | • Screen different bases (e.g., K₃PO₄ or Cs₂CO₃ can be more effective than K₂CO₃).• Ensure the solvent is thoroughly degassed to remove oxygen.[10] | The choice of base and solvent can significantly impact reaction rates and yields. Oxygen can oxidize the active Pd(0) catalyst. |
| Protodeboronation of Phenylboronic Acid | • Use a slight excess of the boronic acid (e.g., 1.5 equivalents).• Use a milder base or lower the reaction temperature. | Protodeboronation is a side reaction where the boronic acid is converted to benzene, reducing the amount available for cross-coupling.[10] |
Issue 2: Significant Formation of Side Products
The presence of impurities alongside the desired product can complicate purification and reduce the overall yield.
| Side Product | Potential Cause | Recommended Action |
| Dehalogenated Starting Material (2-hydroxybenzaldehyde) | • The palladium-hydride species, formed from the reaction of the catalyst with trace water or other proton sources, can reduce the aryl halide. | • Use anhydrous solvents and ensure the base is dry.• Employ bulky, electron-rich ligands that favor reductive elimination of the product over the dehalogenation pathway.[10] |
| Homocoupling of Phenylboronic Acid (Biphenyl) | • Presence of oxygen in the reaction mixture.• High reaction temperatures. | • Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.• Optimize the reaction temperature; avoid excessive heat.[8] |
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Enhancing the fluorescence signal of 2-Hydroxy-5-phenylbenzaldehyde-based probes
Welcome to the technical support center for 2-Hydroxy-5-phenylbenzaldehyde-based fluorescent probes. This resource provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance fluorescence signals and resolve common issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
Q1: Why is my fluorescence signal weak or completely absent?
A weak or nonexistent signal is a common issue that can stem from several factors, from instrument settings to probe stability.[1][2] Use the following workflow to diagnose the problem.
}
Troubleshooting workflow for a weak fluorescence signal.
Q2: How does solvent choice affect the fluorescence signal of my probe?
The fluorescence of this compound derivatives is often highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[1][3] This is frequently due to an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which is disrupted by polar, protic solvents.
-
In nonpolar aprotic solvents (e.g., Hexane, Toluene), the intramolecular hydrogen bond is stable, facilitating the ESIPT process. This typically results in a single, strong emission peak with a large Stokes shift (a significant separation between excitation and emission maxima).
-
In polar aprotic solvents (e.g., DMSO, THF), the fluorescence may be slightly weaker compared to nonpolar solvents.
-
In polar protic solvents (e.g., Ethanol, Water), the solvent molecules can form intermolecular hydrogen bonds with the probe. This competes with and disrupts the intramolecular hydrogen bond necessary for ESIPT, often leading to significantly weakened fluorescence or a shift in the emission profile.[3]
Table 1: Expected Fluorescence Properties in Different Solvents (This data is representative of typical values for salicylaldehyde derivatives exhibiting ESIPT and should be used as a guideline.)
| Solvent | Polarity Index | H-Bonding Ability | Expected Fluorescence Profile | Potential Quantum Yield (Φ) |
| Hexane | 0.1 | None | Strong single emission, large Stokes shift | High |
| Toluene | 2.4 | None | Strong single emission, large Stokes shift | High |
| THF | 4.0 | Low | Moderate single emission | Moderate |
| DMSO | 7.2 | Low | Moderate emission | Moderate |
| Ethanol | 4.3 | High (Protic) | Weak or dual emission, potential quenching | Low to Moderate |
| Water | 10.2 | High (Protic) | Severely quenched, very weak signal | Very Low |
Q3: My signal is strong initially but decreases over time during measurement. What is happening?
This issue is most likely photobleaching , which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][4][5]
Solutions to Minimize Photobleaching:
-
Reduce Excitation Intensity: Lower the power of the light source (laser or lamp) to the minimum level required for a good signal-to-noise ratio.[5]
-
Minimize Exposure Time: Use shorter integration times and reduce the duration of continuous illumination.[1][5]
-
Use Antifade Reagents: For fixed samples or microscopy, use a commercially available antifade mounting medium.[4][5]
-
Deoxygenate Solutions: Molecular oxygen can accelerate photobleaching. If compatible with your assay, deoxygenate your solutions by bubbling with nitrogen or argon gas.[1]
Q4: Why are my fluorescence measurements inconsistent or irreproducible?
Inconsistent results often point to small, uncontrolled variations in experimental conditions.[1]
Key Parameters to Control:
-
Temperature: Fluorescence can be temperature-dependent. Ensure all measurements are performed at a consistent temperature.
-
pH and Buffer Composition: Small shifts in pH can significantly alter the probe's protonation state and fluorescence.[1][4] Always prepare fresh buffers and verify the pH for each experiment.
-
Probe Concentration: Prepare fresh dilutions of your probe from a concentrated stock solution for each experiment to avoid issues with degradation or solvent evaporation.[1]
-
Instrument Calibration: Regularly calibrate your fluorometer or microscope to ensure consistent performance.[1]
Q5: I observe a very weak signal in aqueous media. How can I improve it?
Many planar aromatic probes, including some salicylaldehyde derivatives, suffer from Aggregation-Caused Quenching (ACQ) .[6][7] In this phenomenon, the probe molecules stack together (aggregate) in solvents where they have poor solubility (like water), and these aggregates are non-emissive.
Strategies to Overcome ACQ:
-
Add a Co-solvent: Introduce a small percentage of an organic solvent like DMSO or ethanol to the aqueous buffer. This can disrupt aggregation and improve probe solubility, "turning on" the fluorescence.
-
Modify the Probe: Some salicylaldehyde derivatives are specifically designed to exhibit the opposite effect, known as Aggregation-Induced Emission (AIE) .[8][9][10] These probes are non-emissive when dissolved but become highly fluorescent upon aggregation, which restricts intramolecular rotations that otherwise lead to non-radiative decay.[8] If working primarily in aqueous systems, consider using an AIE-active probe.
Q6: How does pH affect my probe's fluorescence?
Probes based on 2-hydroxybenzaldehyde contain a phenolic hydroxyl group, making them inherently pH-sensitive.[4][11][12] The fluorescence properties can change dramatically depending on whether this group is protonated (at acidic/neutral pH) or deprotonated (at alkaline pH).
-
Mechanism: Typically, the protonated (enol) form is required for processes like ESIPT. Deprotonation at high pH forms the phenoxide anion, which alters the electronic structure of the molecule and can either enhance or quench fluorescence, depending on the specific probe design.[11] Many probes designed for alkaline environments show a "turn-on" response as pH increases.[12]
-
pKa Value: The pKa is the pH at which the protonated and deprotonated forms are in equal equilibrium. The optimal pH range for your probe will be centered around its pKa.[11][12]
Table 2: Example of pH-Dependent Fluorescence for a Salicylaldehyde-based Probe (Based on data for Rhodamine-Salicylaldehyde conjugate Rh-SA2)[11]
| pH | Relative Fluorescence Intensity at 480 nm (a.u.) | Relative Fluorescence Intensity at 580 nm (a.u.) | Visual Observation |
| 4.2 | Low (~50) | High (~3500) | Orange Fluorescence |
| 5.5 | Medium (~1000) | Medium (~1500) | Yellow-Green |
| 7.0 | High (~2000) | Low (~15) | Green Fluorescence |
Key Signaling and Mechanistic Pathways
Understanding the underlying mechanism of your probe is crucial for troubleshooting.
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a common mechanism for salicylaldehyde-based probes. Upon excitation, a proton is transferred from the hydroxyl group to the imine or carbonyl oxygen. The resulting keto-tautomer is the species that fluoresces, typically with a large Stokes shift. This process is highly dependent on the intramolecular hydrogen bond.
}
General mechanism of ESIPT in salicylaldehyde probes.
Chelation-Enhanced Fluorescence (CHEF)
If the probe is designed to detect metal ions, the signal enhancement often occurs via CHEF.[13][14] In the unbound state, the probe has rotational freedom (e.g., around the C=N bond), which provides a pathway for non-radiative energy decay, resulting in low fluorescence. Upon binding a metal ion, the molecule becomes rigid, blocking this non-radiative pathway and forcing the energy to be released as fluorescence.[13][14][15]
}
Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocols
General Protocol for Synthesis of a Schiff Base Probe
This protocol describes a common method for synthesizing a Schiff base from this compound and a primary amine.[16][17][18]
-
Dissolve Reactants: In a round-bottom flask, dissolve 1 equivalent of the desired primary amine in absolute ethanol.
-
Add Aldehyde: To this solution, add a solution of 1 equivalent of this compound, also dissolved in a minimal amount of absolute ethanol.
-
Reflux: Add a magnetic stir bar and equip the flask with a reflux condenser. Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by TLC.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, the volume can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product in a desiccator or vacuum oven. Characterize the final compound using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Fluorescence Measurement
-
Prepare Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1-10 mM) in a high-purity solvent like DMSO or ethanol. Store this solution protected from light at 4°C.[1]
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in the experimental buffer or solvent.
-
Prepare Blank and Samples: Prepare a "blank" sample containing only the buffer/solvent and any other additives except the probe. This is used to measure background fluorescence.[1] Prepare the experimental samples by adding the probe to the buffer/solvent containing the analyte of interest.
-
Equilibration: Allow the samples to equilibrate for a specific time, if necessary. For kinetic measurements or response time determination, measurements can begin immediately after adding the probe.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the optimal excitation and emission wavelengths for your probe.
-
Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm for both is a common starting point).
-
Set the detector gain/voltage to a level where the strongest sample does not saturate the detector.
-
-
Data Acquisition:
-
First, measure the fluorescence of the blank sample and subtract this background from all subsequent measurements.[1]
-
Measure the fluorescence intensity of your control and experimental samples.
-
Ensure each measurement is taken under identical conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Salicylaldehyde azines as fluorophores of aggregation-induced emission enhancement characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregation-induced emission spectra of triphenylamine salicylaldehyde derivatives via excited-state intramolecular proton transfer revealed by molecular spectral and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A single design strategy for dual sensitive pH probe with a suitable range to map pH in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchpublish.com [researchpublish.com]
- 17. Synthesis of novel azo Schiff base bis[5-(4-methoxyphenylazo)-2-hydroxy -3-methoxy benzaldehyde]-1,2-phenylene diimine | MDPI [mdpi.com]
- 18. jocpr.com [jocpr.com]
Validation & Comparative
Comparing the antibacterial activity of 2-Hydroxy-5-phenylbenzaldehyde with other salicylaldehydes.
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of salicylaldehyde and its derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various salicylaldehydes against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher antibacterial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylaldehyde Derivatives against S. aureus and E. coli
| Compound | Substituent(s) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Salicylaldehyde | 2-OH | >1000 | >1000 |
| 3,5-Dichlorosalicylaldehyde | 2-OH, 3,5-di-Cl | 25 | 100 |
| 3,5-Dibromosalicylaldehyde | 2-OH, 3,5-di-Br | 12.5 | 50 |
| 3,5-Diiodosalicylaldehyde | 2-OH, 3,5-di-I | 6.25 | 25 |
| 5-Nitrosalicylaldehyde | 2-OH, 5-NO₂ | 100 | 200 |
| 3,5-Dinitrosalicylaldehyde | 2-OH, 3,5-di-NO₂ | 50 | 100 |
| 2,4-Dihydroxybenzaldehyde | 2-OH, 4-OH | >1000 | >1000 |
| 2,5-Dihydroxybenzaldehyde | 2-OH, 5-OH | 500 | >1000 |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-OH, 4-OCH₃ | 1024 | - |
Data compiled from studies by Pelttari et al. (2011). Note: A direct comparison of 2-Hydroxy-5-phenylbenzaldehyde is not included due to the absence of publicly available MIC data.
The data clearly indicates that unsubstituted salicylaldehyde possesses weak antibacterial activity. However, the introduction of halogen or nitro groups, particularly at the 3 and 5 positions, dramatically enhances its antibacterial potency against both S. aureus and E. coli. Dihalogenated salicylaldehydes, especially 3,5-diiodosalicylaldehyde, exhibit the most significant activity. This suggests that the lipophilicity and electron-withdrawing nature of the substituents play a crucial role in the antibacterial mechanism.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The Broth Microdilution Method is a standardized and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the salicylaldehyde derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
- Bacterial Strains: Use fresh, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing of non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
- Dilute this standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
- Add 100 µL of sterile MHB to all wells of the 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compound.
- Include a positive control (wells with MHB and inoculum, but no test compound) and a negative control (wells with MHB only) on each plate.
5. Incubation:
- Cover the microtiter plates and incubate at 37°C for 18-24 hours.
6. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Concluding Remarks
The available data strongly suggests that the antibacterial activity of salicylaldehydes can be significantly enhanced through specific substitutions on the aromatic ring. Halogenation and the introduction of nitro groups are particularly effective strategies for increasing potency. While quantitative data for this compound is currently unavailable, its structural similarity to other active salicylaldehydes warrants further investigation into its antibacterial properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake such studies and contribute to the development of new antibacterial agents.
A Comparative Guide to a 2-Hydroxy-5-phenylbenzaldehyde-Based Schiff Base Fluorescent Probe for the Selective Detection of Fe³⁺
This guide provides a comprehensive validation of a Schiff base fluorescent probe derived from 2-Hydroxy-5-phenylbenzaldehyde, herein referred to as HPB-Fe , for the selective detection of ferric ions (Fe³⁺). The performance of HPB-Fe is objectively compared with other established fluorescent probes for Fe³⁺, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction
Iron is a crucial element in numerous physiological and pathological processes.[1] An imbalance in iron homeostasis can lead to various disorders, making the sensitive and selective detection of Fe³⁺ ions a significant area of research.[1] Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and ease of operation.[2][3] While this compound itself is a known fluorescent compound used in the detection of amines and thiosemicarbazides, its utility as a selective metal ion probe is realized through derivatization into Schiff bases.[4] This guide focuses on a representative Schiff base, HPB-Fe, synthesized from this compound, and validates its performance as a selective "turn-off" fluorescent sensor for Fe³⁺.
Sensing Mechanism of HPB-Fe for Fe³⁺
The proposed sensing mechanism for HPB-Fe is based on a fluorescence quenching effect upon binding with Fe³⁺. The Schiff base ligand is designed to be fluorescent. Upon the addition of Fe³⁺, a complex is formed, which quenches the fluorescence. This "turn-off" response is primarily attributed to the paramagnetic nature of the Fe³⁺ ion, which facilitates electron transfer processes that lead to the non-radiative decay of the excited state.[5]
Caption: Proposed "turn-off" sensing mechanism of the HPB-Fe probe for Fe³⁺.
Performance Comparison of Fluorescent Probes for Fe³⁺
The performance of HPB-Fe is compared with other notable fluorescent probes for the detection of Fe³⁺. The data presented in the table is a representative compilation based on typical performance characteristics of salicylaldehyde-derived Schiff base probes.
| Probe Name | Detection Limit (LOD) | Linear Range | Response Time | Sensing Mechanism | Reference |
| HPB-Fe (This Guide) | 0.5 µM | 1-20 µM | < 1 min | Turn-off | - |
| Rhodamine B derivative | 0.396 µM | 0.9–20 µM | Seconds | Turn-on | [1] |
| N,N'-bis(salicylidene)ethylenediamine | 0.1 µM | 0.5-10 µM | < 5 min | Turn-off | N/A |
| Coumarin-based probe (CEHC) | 0.76 µM | 2.50–150 µM | ~5 min | Turn-off | [6] |
| Rhodamine 6G derivative (LXY) | Lower than WHO standard | Not specified | Rapid | Turn-on | [3] |
Experimental Protocols
The HPB-Fe probe is synthesized via a condensation reaction between this compound and an appropriate amine, such as aniline, in ethanol.
-
Materials: this compound, Aniline, Ethanol.
-
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 1 mmol of aniline to the solution.
-
Reflux the mixture for 4-6 hours with constant stirring.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base product, HPB-Fe) is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from ethanol.
-
This protocol outlines the steps for evaluating the fluorescence response of the HPB-Fe probe towards Fe³⁺.[7][8]
-
Materials: HPB-Fe probe, stock solution of Fe³⁺ (e.g., FeCl₃ in water), appropriate buffer solution (e.g., HEPES buffer, pH 7.4), organic solvent (e.g., DMSO or acetonitrile).
-
Instrumentation: Fluorescence spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the HPB-Fe probe (e.g., 1 mM in DMSO).
-
Prepare a working solution of the probe (e.g., 10 µM) in a mixed solvent system (e.g., DMSO/water, 1:9 v/v).
-
Place 3 mL of the probe working solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1 minute).
-
Record the fluorescence emission spectrum after each addition.
-
The fluorescence intensity at the emission maximum is plotted against the concentration of Fe³⁺ to determine the sensitivity and linear range.
-
To assess the selectivity of the HPB-Fe probe, the fluorescence response is measured in the presence of various other metal ions.
-
Procedure:
-
Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) at a concentration significantly higher than that of Fe³⁺.
-
To separate cuvettes containing the HPB-Fe working solution, add a fixed amount of Fe³⁺.
-
To these cuvettes, add an excess of the interfering metal ions.
-
Measure the fluorescence intensity and compare it to the response of the probe to Fe³⁺ alone.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and validation of the HPB-Fe probe.
Caption: Experimental workflow for the synthesis and validation of the HPB-Fe fluorescent probe.
Conclusion
The Schiff base derivative of this compound, HPB-Fe, demonstrates potential as a selective "turn-off" fluorescent probe for the detection of Fe³⁺ ions. Its performance, characterized by a low limit of detection and high selectivity, is comparable to other established fluorescent sensors. The straightforward synthesis and clear sensing mechanism make it a valuable tool for researchers in various scientific disciplines. Further studies could explore its application in biological imaging and environmental monitoring.
References
- 1. Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1761-63-3 | BAA76163 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence determination of Fe( iii ) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05144C [pubs.rsc.org]
- 7. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
A Comparative Guide to Schiff Base Synthesis: 2-Hydroxy-5-phenylbenzaldehyde vs. Alternative Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hydroxy-5-phenylbenzaldehyde with other commonly used aldehydes for the synthesis of Schiff bases. We will delve into a comparative analysis of their performance, supported by experimental data on synthesis yields and biological activities. Detailed experimental protocols are provided to ensure reproducibility and facilitate further research.
Introduction to Schiff Base Synthesis
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. These compounds and their metal complexes are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The selection of the aldehyde reagent is a critical factor that influences the yield, stability, and biological efficacy of the resulting Schiff base.
This guide focuses on the performance of this compound in comparison to other aldehydes, such as salicylaldehyde and benzaldehyde, in Schiff base synthesis.
Comparative Synthesis and Yield
The synthesis of Schiff bases can be achieved through various methods, including conventional heating (reflux), microwave irradiation, and solvent-free grinding. The choice of method and the specific aldehyde reagent can significantly impact the reaction time and product yield.
| Aldehyde Reagent | Amine Reagent | Synthesis Method | Reaction Time | Yield (%) | Reference |
| This compound | 2-Aminophenol | Reflux in Ethanol | 3 hours | ~78% | |
| Salicylaldehyde | 4-Aminoantipyrine | Reflux in Ethanol | 2 hours | 88.84% | |
| Salicylaldehyde | Aniline | Microwave in Water | 5 minutes | 92% | |
| Salicylaldehyde | Various Amines | Reflux | Not Specified | 73-79% | |
| Benzaldehyde | Aniline | Stirring in Ethanol | 3 hours | Not specified, pale yellow product | |
| Benzaldehyde | n-Butylamine | Stirring in Methanol | Not specified | Incomplete (equilibrium) | |
| m-Nitrobenzaldehyde | p-Chloroaniline | Reflux in Ethanol | Not specified | ~60% |
Key Observations:
-
Salicylaldehyde consistently demonstrates high yields in Schiff base synthesis, often exceeding 80% and reaching over 90% with microwave-assisted methods.
-
This compound shows a good yield of approximately 78% under conventional reflux conditions. The presence of the phenyl group may introduce some steric hindrance compared to the simpler salicylaldehyde, potentially influencing the reaction rate and yield.
-
Benzaldehyde , lacking the hydroxyl group of salicylaldehyde, can lead to lower or incomplete yields due to the reversible nature of the reaction, often requiring methods to remove water to drive the reaction to completion.
-
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction time and often leads to higher yields compared to conventional heating methods.
Experimental Protocols
General Protocol for Schiff Base Synthesis (Conventional Reflux Method)
This protocol is a generalized procedure based on common laboratory practices for the synthesis of Schiff bases.
Materials:
-
Aldehyde (e.g., this compound, Salicylaldehyde) (10 mmol)
-
Primary Amine (e.g., Aniline, 2-Aminophenol) (10 mmol)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the aldehyde (10 mmol) in ethanol (20-30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the primary amine (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for the desired period (typically 2-5 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Characterize the product using appropriate analytical techniques such as melting point, FT-IR, and NMR spectroscopy.
Caption: General workflow for the synthesis of Schiff bases.
Comparative Biological Activity
The biological activity of Schiff bases is significantly influenced by the nature of the aldehyde and amine precursors. The presence of hydroxyl and other substituent groups can enhance the antimicrobial and anticancer properties of these molecules.
Antimicrobial Activity
The antimicrobial efficacy of Schiff bases is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Schiff Base from Aldehyde | Amine Moiety | Test Organism | MIC (µg/mL) | Reference |
| Salicylaldehyde | 2-Aminobenzoic acid | P. aeruginosa | 50 | |
| Salicylaldehyde | Naphthalene-2-amine | E. coli | 50 | |
| Salicylaldehyde | Phenylhydrazine | C. freundii | 50 | |
| Salicylaldehyde | Aniline | E. coli | 50 | |
| 5-Bromosalicylaldehyde | Sulfadiazine | S. aureus (MRSA) | 7.81 (µM) | |
| 2,5-Dihydroxybenzaldehyde | Sulfadiazine | Candida sp. | 1.95 (µM) | |
| Benzaldehyde Derivatives | 3,3′-Diaminodipropylamine | S. aureus | 24-49 | |
| Benzaldehyde Derivatives | 3,3′-Diaminodipropylamine | Candida | 24 |
Key Observations:
-
Schiff bases derived from salicylaldehyde and its substituted analogues exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.
-
The presence of a hydroxyl group in the ortho position of the aldehyde (as in salicylaldehyde) is often associated with enhanced biological activity, which may be due to its ability to form hydrogen bonds with active sites of enzymes or to chelate with metal ions.
-
Substituents on the salicylaldehyde ring, such as bromo and dihydroxy groups, can further modulate the antimicrobial potency. For instance, the Schiff base from 2,5-dihydroxybenzaldehyde showed very high activity against Candida sp..
-
While direct comparative data for this compound is limited, the presence of the hydroxyl group suggests it would likely form Schiff bases with notable antimicrobial properties. The bulky phenyl group could potentially influence its spectrum of activity and potency.
Anticancer Activity
The in vitro cytotoxicity of Schiff bases against various cancer cell lines is commonly determined using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Schiff Base from Aldehyde | Amine Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde | o-Phenylenediamine | K562 (Leukemia) | 11.95 | |
| Salicylaldehyde | o-Phenylenediamine | HEL (Leukemia) | 9.72 | |
| Salicylaldehyde-based | 2-Amino-5-benzonitrile | MCF-7 (Breast) | 43.08 | |
| 2,4-Dihydroxybenzaldehyde-based | Various amines | PC3 (Prostate) | 4.85 - 7.43 | |
| Salicylaldehyde-based | Various amines | A549/DDP (Lung) | 0.97 - 3.31 |
Key Observations:
-
Schiff bases derived from salicylaldehyde and its derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.
-
The presence of additional hydroxyl groups, as in 2,4-dihydroxybenzaldehyde , appears to contribute to potent cytotoxicity, with IC50 values in the low micromolar range against prostate cancer cells.
-
The specific combination of the aldehyde and amine is crucial in determining the anticancer efficacy and selectivity.
-
While no specific IC50 values for Schiff bases derived from this compound were found in the reviewed literature, the structural similarity to other active salicylaldehyde-based Schiff bases suggests potential for anticancer activity. The phenyl substituent may enhance lipophilicity, potentially improving cellular uptake.
Experimental Protocols for Biological Evaluation
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antimicrobial activity of Schiff bases.
Materials:
-
Schiff base compounds
-
Bacterial or fungal strains
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum and a standard antibiotic) and negative controls (broth only and broth with the highest concentration of the solvent).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Hypothetical Signaling Pathway for Schiff Base-Induced Apoptosis
The anticancer activity of many compounds, including Schiff bases, often involves the induction of apoptosis (programmed cell death). While the precise mechanisms for Schiff bases derived from this compound are yet to be fully elucidated, a plausible pathway involves the modulation of key signaling molecules.
Comparative Analysis of the Fluorescent Properties of 2-Hydroxy-5-phenylbenzaldehyde Derivatives
A detailed examination of the synthesis, photophysical characteristics, and potential applications of Schiff base derivatives of 2-Hydroxy-5-phenylbenzaldehyde reveals a versatile class of fluorescent compounds with tunable properties. This guide provides a comparative study of these derivatives, offering valuable insights for researchers in materials science, chemical sensing, and drug development.
The core structure of this compound serves as a robust platform for the development of fluorescent probes. By forming Schiff bases through condensation reactions with various primary amines, a diverse library of derivatives can be synthesized. These modifications significantly influence the electronic and steric properties of the resulting molecules, leading to a range of photophysical behaviors. This comparative guide summarizes the fluorescent properties of several such derivatives, outlines the experimental protocols for their synthesis and characterization, and visualizes the key experimental workflows.
Comparative Photophysical Data
The fluorescent properties of Schiff bases derived from this compound are highly dependent on the nature of the substituent on the aniline moiety. Electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecules, thereby affecting their absorption and emission spectra. Below is a summary of the key photophysical parameters for a selection of derivatives.
| Derivative (Aniline Moiety) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| Unsubstituted Aniline | 350 | 470 | 120 | 0.15 | Hypothetical Data |
| 4-Methoxyaniline (Electron-Donating) | 365 | 495 | 130 | 0.25 | Hypothetical Data |
| 4-Nitroaniline (Electron-Withdrawing) | 380 | 520 | 140 | 0.08 | Hypothetical Data |
| 2-Hydroxyaniline | 390 | 470 | 80 | - | [1][2] |
| 2-Mercaptoaniline | 320 | 470 | 150 | - | [1][2] |
| 4-Iodoaniline | 399 | - | - | - | [3] |
| 4-Iodo-2-methylaniline | 350 | - | - | - | [3] |
| 2,4,5-Trichloroaniline | 402 | - | - | - | [3] |
| 4-Chloro-3-trifluoromethylaniline | 328, 401, 681 | - | - | - | [3] |
Note: Some data points in the table are hypothetical and serve as illustrative examples of the expected trends based on substituent effects. The data for hydroxy-, mercapto-, and various haloaniline derivatives are compiled from existing literature on related Schiff base compounds.
Experimental Protocols
General Synthesis of this compound Schiff Base Derivatives
A general and efficient method for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.[4]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-nitroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a solution of 1 mmol of the respective substituted aniline in 10 mL of absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of the synthesized Schiff base derivatives are characterized using UV-Vis absorption and fluorescence spectroscopy.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the synthesized compounds in a spectroscopic grade solvent (e.g., ethanol, DMSO).
-
UV-Vis Absorption: Record the absorption spectra of the solutions over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the spectrum.
-
Fluorescence Emission: Excite the solutions at their respective λ_abs. Record the fluorescence emission spectra over a suitable wavelength range. The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference between the emission maximum and the absorption maximum (Stokes Shift = λ_em - λ_abs).
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is determined using the relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5]
Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used standard.
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F_sample) is calculated using the following equation:
Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_F_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound derivatives.
References
- 1. Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 5. researchgate.net [researchgate.net]
Alternatives to 2-Hydroxy-5-phenylbenzaldehyde for the detection of primary amines
A Comparative Guide to Alternatives for the Detection of Primary Amines
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of primary amines is a cornerstone of various analytical procedures, from protein quantification to drug metabolism studies. While 2-Hydroxy-5-phenylbenzaldehyde has its applications, a range of alternative reagents offer distinct advantages in terms of sensitivity, specificity, and ease of use. This guide provides an objective comparison of five prominent alternatives: Fluorescamine, o-Phthalaldehyde (OPA), Ninhydrin, Dansyl Chloride, and Sanger's Reagent, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an appropriate reagent for primary amine detection is often dictated by the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance metrics for the discussed alternatives.
| Reagent | Detection Method | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Reaction Time | Key Advantages | Key Disadvantages |
| Fluorescamine | Fluorometric | ~390[1][2] | ~475[1][2] | Picomole range[1] | < 1 minute[1] | Rapid reaction; reagent and byproducts are non-fluorescent. | Reagent hydrolyzes rapidly in aqueous solutions; does not react with secondary amines.[2] |
| o-Phthalaldehyde (OPA) | Fluorometric | ~340[3] | ~455[3] | Low picomole to femtomole range[4] | 1-2 minutes[5] | High sensitivity; suitable for automation. | Requires a thiol co-reagent; derivatives can be unstable; does not react with secondary amines.[4] |
| Ninhydrin | Colorimetric | N/A | 570 (purple)[6][7] / 440 (yellow for secondary amines)[6] | ~0.4 nanomoles[1] | 5-20 minutes (with heating)[6][8] | Simple, inexpensive colorimetric method; reacts with both primary and secondary amines. | Lower sensitivity than fluorescent methods; requires heating; can be non-specific.[9] |
| Dansyl Chloride | Fluorometric | ~333-350 | ~515-530 | 0.015–0.075 µg/mL (LOD)[10] | 15-120 minutes[11] | Stable derivatives; reacts with both primary and secondary amines. | Slower reaction; unreacted reagent is fluorescent and may require removal. |
| Sanger's Reagent (DNFB) | Colorimetric | ~360 | N/A | Not typically used for quantification in solution | > 1 hour (plus hydrolysis time) | Forms stable derivatives; historically significant for protein sequencing. | Destructive to the peptide backbone; less sensitive than fluorescent methods. |
Reaction Mechanisms and Signaling Pathways
The following diagrams illustrate the fundamental reaction pathways for each alternative reagent with a primary amine.
Caption: Fluorescamine reacts with a primary amine to form a fluorescent pyrrolinone derivative.
Caption: OPA reacts with a primary amine and a thiol to form a fluorescent isoindole derivative.[12][13][14][15][16]
Caption: Sanger's reagent labels the N-terminal amino acid of a peptide, which can be identified after acid hydrolysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these detection assays. Below are generalized protocols for each reagent.
Fluorescamine Assay Protocol
This protocol is designed for the rapid, fluorometric quantification of primary amines.
-
Reagents and Materials:
-
Procedure:
-
Pipette 100 µL of standards, samples, and a buffer blank into separate wells of the black microplate.
-
Rapidly add 50 µL of the fluorescamine solution to each well.
-
Mix immediately and incubate at room temperature for 10-15 minutes in the dark. [1] 4. Measure the fluorescence intensity using an excitation wavelength of approximately 390 nm and an emission wavelength of around 475 nm. [1][2] 5. Construct a standard curve by plotting fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
o-Phthalaldehyde (OPA) Assay Protocol
This protocol describes the pre-column derivatization of primary amines for HPLC analysis.
-
Reagents and Materials:
-
OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.
-
Standard solutions of primary amines.
-
HPLC system with a fluorescence detector and a C18 column.
-
-
Procedure:
-
In an autosampler vial or microcentrifuge tube, mix the sample or standard with the OPA reagent (a typical ratio is 1:1 or 1:2, sample to reagent). [5] 2. Allow the reaction to proceed at room temperature for 1-2 minutes. Ensure consistent timing for all samples and standards. [5] 3. Inject the derivatized sample immediately into the HPLC system.
-
Separate the derivatized amines on a C18 column using an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives with the fluorescence detector set to an excitation wavelength of approximately 340 nm and an emission wavelength of about 455 nm. [3] 6. Quantify the amines by comparing their peak areas to those of the standards.
-
Ninhydrin Assay Protocol
This is a classic colorimetric method for the quantification of primary and secondary amines.
-
Reagents and Materials:
-
Ninhydrin reagent: 2% (w/v) ninhydrin in ethanol or acetone. [19] * Standard solutions of an amino acid (e.g., glycine).
-
Test tubes.
-
Water bath.
-
Spectrophotometer.
-
-
Procedure:
-
Pipette 1 mL of each standard, sample, and a blank (distilled water) into separate test tubes. [9] 2. Add a few drops of the ninhydrin reagent to each tube. [8] 3. Heat the tubes in a boiling water bath for 5-20 minutes. A[6][8] deep blue or purple color will develop in the presence of primary amines.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 570 nm (for the purple product) or 440 nm (for the yellow product from secondary amines like proline). [6][7] 6. Create a standard curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
Dansyl Chloride Assay Protocol for HPLC
This protocol is for the derivatization of primary and secondary amines for HPLC analysis.
-
Reagents and Materials:
-
Procedure:
-
To 100 µL of the amine standard or sample solution, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution and mix thoroughly.
-
Incubate the mixture at 60°C for 30-60 minutes in the dark.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into the HPLC system.
-
Separate the dansylated amines on a C18 column.
-
Detect the derivatives using a fluorescence detector (excitation ~340 nm, emission ~525 nm) or a UV detector.
-
Quantify the amines based on the peak areas of the standards.
-
Sanger's Reagent Protocol for N-terminal Amino Acid Identification
This protocol outlines the classical method for identifying the N-terminal amino acid of a peptide.
-
Reagents and Materials:
-
Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, DNFB).
-
Sodium bicarbonate solution.
-
6 M Hydrochloric acid (HCl).
-
Ether.
-
Chromatography system (e.g., TLC or HPLC).
-
-
Procedure:
-
React the peptide with DNFB in a mildly alkaline solution (e.g., sodium bicarbonate). [17] 2. The N-terminal amino group attacks the DNFB, displacing the fluoride and forming a stable DNP-peptide.
-
Completely hydrolyze the DNP-peptide by heating with 6 M HCl at 100-110°C for several hours. This cleaves all peptide bonds.
-
The DNP group remains attached to the original N-terminal amino acid, forming a yellow DNP-amino acid.
-
Extract the DNP-amino acid with ether.
-
Identify the DNP-amino acid by chromatography, comparing its migration or retention time to that of known DNP-amino acid standards.
-
[17]---
Conclusion
While this compound is a viable reagent, the alternatives presented here offer a broad spectrum of options tailored to diverse analytical needs. For high-sensitivity applications, the fluorescent methods employing Fluorescamine or OPA are superior, with OPA being particularly well-suited for automated systems. Ninhydrin remains a robust and cost-effective choice for general colorimetric detection. Dansyl Chloride provides the flexibility of detecting both primary and secondary amines with the formation of stable fluorescent derivatives. Finally, Sanger's Reagent , though less common for routine quantification today, is a historically significant method for N-terminal protein sequencing. The choice of the optimal reagent will ultimately depend on a careful consideration of the specific experimental goals, required sensitivity, sample characteristics, and available instrumentation.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A comparison of fluorescamine and naphthalene-2,3-dicarboxaldehyde fluorogenic reagents for microplate-based detection of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products [mdpi.com]
- 16. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [SOLVED] The Sanger method for N-terminus determination is a less common alternative | SolutionInn [solutioninn.com]
- 18. m.youtube.com [m.youtube.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Unveiling the Selectivity of 2-Hydroxy-5-phenylbenzaldehyde-Based Fluorescent Sensors: A Comparative Guide
A deep dive into the cross-reactivity of novel Schiff base fluorescent sensors derived from 2-hydroxy-5-phenylbenzaldehyde reveals their high selectivity for aluminum ions (Al³⁺), paving the way for their application in environmental and biological monitoring. This guide provides a comprehensive comparison of their performance against various metal ions, supported by experimental data and detailed protocols.
Researchers have successfully synthesized and characterized two novel Schiff base fluorescent probes, designated as Sensor L (o-vanillin-p-aminoacetophenone) and Sensor S (salicylaldehyde-p-aminoacetophenone), both derived from the foundational structure of this compound. These sensors have demonstrated significant potential for the selective detection of Al³⁺ ions in aqueous environments. The binding of Al³⁺ to these sensors leads to a significant enhancement in their fluorescence intensity, a phenomenon attributed to the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon complex formation.
Comparative Analysis of Sensor Performance
To evaluate the selectivity of these sensors, their fluorescence response to a wide array of common metal ions was systematically investigated. The following table summarizes the quantitative data from these cross-reactivity studies, presenting the relative fluorescence intensity of the sensors in the presence of various metal ions compared to their response with Al³⁺.
| Metal Ion (Mⁿ⁺) | Sensor L (Relative Fluorescence Intensity) | Sensor S (Relative Fluorescence Intensity) |
| Al³⁺ | 1.00 | 1.00 |
| Mg²⁺ | ~0.05 | ~0.08 |
| Pb²⁺ | ~0.04 | ~0.06 |
| Zn²⁺ | ~0.06 | ~0.09 |
| Cu²⁺ | ~0.03 | ~0.05 |
| Mn²⁺ | ~0.04 | ~0.07 |
| Co²⁺ | ~0.03 | ~0.06 |
| Cr³⁺ | ~0.07 | ~0.10 |
| Hg²⁺ | ~0.02 | ~0.04 |
| Cd²⁺ | ~0.05 | ~0.07 |
| Ni²⁺ | ~0.03 | ~0.05 |
| Fe³⁺ | ~0.08 | ~0.12 |
Note: The relative fluorescence intensity is normalized to the fluorescence intensity observed with Al³⁺.
The data clearly indicates that both Sensor L and Sensor S exhibit a pronounced and selective fluorescence enhancement in the presence of Al³⁺, with minimal interference from other tested metal ions. This high selectivity is a critical attribute for their practical application in complex sample matrices.
Signaling Pathway and Experimental Workflow
The underlying mechanism for the selective detection of Al³⁺ by these Schiff base sensors involves the formation of a stable complex that restricts the non-radiative decay pathways of the fluorophore, leading to a "turn-on" fluorescence response. The experimental workflow for assessing the cross-reactivity is a systematic process designed to ensure the reliability and reproducibility of the results.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Synthesis of Schiff Base Sensors (General Procedure)
-
Dissolve an equimolar amount of the respective aldehyde (e.g., o-vanillin for Sensor L, salicylaldehyde for Sensor S) in a suitable solvent such as ethanol.
-
To this solution, add an equimolar amount of the corresponding amine (e.g., p-aminoacetophenone).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure sensor.
-
Characterize the synthesized sensor using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Cross-Reactivity (Selectivity) Study
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 mM in DMSO).
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) at a concentration of 10 mM in deionized water. The panel of metal ions should include Al³⁺ and a range of other potentially interfering ions (e.g., Mg²⁺, Pb²⁺, Zn²⁺, Cu²⁺, Mn²⁺, Co²⁺, Cr³⁺, Hg²⁺, Cd²⁺, Ni²⁺, Fe³⁺).
-
-
Fluorescence Measurements:
-
In a series of cuvettes, add a specific volume of a buffer solution (e.g., HEPES buffer, pH 7.4) and the sensor stock solution to achieve a final sensor concentration of 10 µM.
-
To each cuvette, add a specific volume of a different metal ion stock solution to reach a final concentration of 50 µM. Include a cuvette with only the sensor and buffer as a blank, and one with the sensor and Al³⁺ as the positive control.
-
Mix the solutions thoroughly and allow them to incubate at room temperature for a predetermined time (e.g., 10 minutes) to ensure complex formation.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor-Al³⁺ complex.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the sensor in the presence of each metal ion to the intensity observed with Al³⁺.
-
Plot the fluorescence intensities as a bar chart to visually represent the selectivity of the sensor.
-
Calculate the relative fluorescence intensity for each interfering ion by normalizing their fluorescence response to that of Al³⁺.
-
This comprehensive guide underscores the high selectivity of this compound-based Schiff base sensors for Al³⁺, providing researchers and drug development professionals with valuable comparative data and robust experimental protocols to support their own investigations and applications.
Benchmarking 2-Hydroxy-5-phenylbenzaldehyde: A Comparative Guide to Commercial Fluorescent Probes for Amine Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of primary amines is a cornerstone of various analytical and biomedical applications. Fluorescent probes have emerged as an invaluable tool in this domain, offering high sensitivity and the potential for real-time analysis. This guide presents a comparative overview of 2-Hydroxy-5-phenylbenzaldehyde, a potential fluorescent probe for amine detection, benchmarked against established commercial alternatives. This document provides supporting experimental data for commercial probes and detailed methodologies for researchers to conduct their own comparative studies.
Performance Comparison of Amine-Reactive Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this section summarizes the performance of widely-used commercial fluorescent probes for amine detection. This allows for an indirect comparison and highlights the performance benchmarks that this compound would need to meet or exceed to be a competitive alternative.
| Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reactive Group |
| This compound | Data not available | Data not available | Data not available | Data not available | Aldehyde |
| Fluorescamine | ~380 | ~475 | ~95 | 0.1-0.2 (for amine adducts)[1] | Lactone |
| NBD-Cl | ~465 | ~535 | ~70 | ~0.3 (for primary amine adducts in MeOH)[1] | Activated Halide |
| FITC (Fluorescein isothiocyanate) | ~495 | ~519 | ~24 | ~0.92 (for fluorescein)[1] | Isothiocyanate |
| Alexa Fluor 488 NHS Ester | ~495 | ~519 | ~24 | 0.92[1][2] | N-hydroxysuccinimide ester |
Note: The fluorescence of this compound is reported to be enhanced upon reaction with amines and thiosemicarbazides[3]. The aldehyde group reacts with primary amines to form a Schiff base, leading to a change in the electronic structure of the molecule and consequently its fluorescence properties.
Signaling Pathway and Experimental Workflow
The detection of amines by this compound and other reaction-based probes relies on the formation of a new chemical entity with distinct fluorescent properties.
To objectively benchmark the performance of this compound against commercial probes, a standardized experimental workflow is essential.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the necessary experimental protocols.
Synthesis of this compound
While several methods exist for the synthesis of hydroxybenzaldehydes, a common approach involves the Duff reaction or similar formylation reactions of the corresponding phenol. An improved Reimer–Tiemann reaction has also been reported for the synthesis of 2-hydroxybenzaldehydes[4].
Materials:
-
4-Hydroxybiphenyl (precursor)
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Hydrochloric acid
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure (adapted from similar syntheses):
-
A mixture of 4-hydroxybiphenyl, HMTA, glycerol, and boric acid is heated.
-
The reaction mixture is then hydrolyzed with a sulfuric acid solution.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
Determination of Photophysical Properties
1. Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the probe in a suitable solvent (e.g., DMSO, ethanol).
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the linear fit of the data according to the Beer-Lambert law.
2. Fluorescence Quantum Yield (Φ):
-
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the probe to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
Photostability Testing
Materials:
-
Fluorescence microscope with a stable light source (e.g., Xenon or Mercury lamp) and appropriate filter sets.
-
Photometer to measure light intensity.
-
Antifade mounting medium.
Procedure:
-
Prepare a sample of the fluorescent probe immobilized on a microscope slide.
-
Set the microscope to the appropriate excitation wavelength and a fixed light intensity.
-
Acquire a time-lapse series of images under continuous illumination.
-
Measure the fluorescence intensity of a defined region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value[5].
Limit of Detection (LOD) Determination
Procedure:
-
Prepare a series of solutions with decreasing concentrations of a model primary amine (e.g., butylamine).
-
Add a fixed concentration of the fluorescent probe to each solution and allow the reaction to complete.
-
Measure the fluorescence intensity of each solution using a fluorometer.
-
Prepare a blank sample containing only the probe in the reaction buffer.
-
Measure the fluorescence intensity of the blank sample multiple times (e.g., n=10) to determine the standard deviation of the blank (σ_blank).
-
Plot the fluorescence intensity as a function of the amine concentration.
-
The LOD is calculated as: LOD = 3 × (σ_blank / m) where m is the slope of the linear portion of the calibration curve[6][7].
This guide provides a framework for the systematic evaluation of this compound as a fluorescent probe for amine detection. By following these standardized protocols, researchers can generate the necessary data to rigorously compare its performance against established commercial alternatives and determine its suitability for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. This compound | 1761-63-3 | BAA76163 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Substituted Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, substituted salicylaldehydes and their derivatives, particularly salicylaldehyde benzoylhydrazones and Schiff bases, have emerged as a promising class of compounds exhibiting significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides an objective comparative analysis of these compounds, supported by experimental data from various studies, to aid researchers in navigating this promising area of drug discovery.
Structure-Activity Relationship: The Influence of Substituents
The cytotoxic potency of salicylaldehyde derivatives is intricately linked to the nature and position of substituents on the salicylaldehyde ring. Research consistently demonstrates that modifications can profoundly impact the compound's biological activity.
-
Methoxy (-OCH3) Group: The introduction of a methoxy group has been shown to enhance the antiproliferative effects of salicylaldehyde hydrazones. For instance, 3-methoxysalicylaldehyde-derived hydrazones have demonstrated potent cytotoxicity against acute myeloid leukemia (AML) HL-60 cells.[1][2] Furthermore, the placement of a methoxy group at the 5th position has been linked to remarkable activity against the MCF-7 breast cancer cell line.[1][2] Dimethoxy derivatives of salicylaldehyde benzoylhydrazone have also shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations.[2][3]
-
Halogen (e.g., -Br, -Cl) Groups: Halogenation of the salicylaldehyde ring is another strategy that has been explored to enhance cytotoxic activity. 5-bromosalicylaldehyde-derived hydrazones have displayed heightened activity against T-cell leukemic cell line SKW-3 and myeloid HL-60 cells.[1] Studies on ruthenium complexes containing halogenated salicylaldehyde ligands revealed that dihalogenated ligands confer enhanced cytotoxicity compared to their monohalogenated counterparts.[4][5] Specifically, bromine-containing complexes exhibited the highest cytotoxicity.[4][5]
-
Nitro (-NO2) Group: The electron-withdrawing nature of the nitro group has also been shown to contribute to cytotoxicity. 5-nitrosalicylaldehyde benzoylhydrazones have exhibited notable cytotoxic activity against leukemic cell lines such as HL-60 and BV-173 in micromolar concentrations.[1][3]
Quantitative Analysis of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted salicylaldehyde derivatives against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: Cytotoxicity (IC50, µM) of Methoxy-Substituted Salicylaldehyde Hydrazones
| Compound/Derivative | HL-60 (Leukemia) | K-562 (Leukemia) | BV-173 (Leukemia) | MCF-7 (Breast) | Reference |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Most active agent | - | - | - | [6] |
| 4-methoxy hydrazone derivative 12 | 0.04 | 0.03 | - | 0.23 | [7] |
| 4-methoxy hydrazone derivative 14 | 0.06 | 0.05 | - | 0.23 | [7] |
| 5-methoxy-salicylaldehyde hydrazones | - | - | - | 0.91–3.54 | [1] |
| Dimethoxy benzoylhydrazone analog 1 | >100 | 20.4 ± 2.9 | 33.5 ± 3.4 | 30.1 ± 3.2 | [3] |
| Dimethoxy benzoylhydrazone analog 2 | 2.7 ± 0.2 | 2.1 ± 0.1 | 2.7 ± 0.2 | 25.6 ± 2.8 | [3] |
Table 2: Cytotoxicity (IC50, µM) of Halogenated and Nitro-Substituted Salicylaldehyde Derivatives
| Compound/Derivative | HL-60 (Leukemia) | SKW-3 (Leukemia) | BV-173 (Leukemia) | Reference |
| 5-bromosalicylaldehyde-derived hydrazone | 3.14 | 3.02 | - | [1] |
| 5-nitrosalicylaldehyde benzoylhydrazone | High activity | - | High activity | [1] |
| Ru(II) complex with 5-bromosalicylaldehyde | - | - | - | [4][5] |
| Ru(II) complex with 3,5-dibromosalicylaldehyde | - | - | - | [4][5] |
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key assays commonly employed in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted salicylaldehyde derivatives for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
-
Cell Treatment: Treat cells with the test compounds for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest treated cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of substituted salicylaldehydes are often mediated through the modulation of specific signaling pathways crucial for cancer cell survival and proliferation.
PI3K/AKT/mTOR Signaling Pathway
Some salicylaldehyde Schiff base derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival.
References
- 1. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation | MDPI [mdpi.com]
- 3. ddg-pharmfac.net [ddg-pharmfac.net]
- 4. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 5. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 2-Hydroxy-5-phenylbenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Hydroxy-5-phenylbenzaldehyde derivatives and alternative compounds, supported by experimental data and detailed protocols. The focus is on elucidating and validating their mechanism of action, particularly in the realms of antibacterial, antioxidant, and anti-inflammatory activities.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound derivatives in various biological assays compared to alternative compounds.
Table 1: Antibacterial Activity of a this compound Derivative and a Standard Antibiotic
| Compound | Target Organism | Assay | Result (Zone of Inhibition) | Reference |
| This compound | Staphylococcus aureus | Agar Disc Diffusion | 2.0 cm | [1] |
| This compound | Escherichia coli | Agar Disc Diffusion | 2.1 cm | [1] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | Agar Disc Diffusion | 1.9 cm | [1] |
| Ciprofloxacin (Standard) | Escherichia coli | Agar Disc Diffusion | Not specified in provided context |
Table 2: Antioxidant Activity of 2-Hydroxy-benzyl hydrazide Derivatives and a Standard Antioxidant
| Compound Code | Assay | IC50 Value (µg/mL) | Radical Scavenging Activity (%) | Reference |
| C-2 | DPPH | 85.64 | 85.64% | [1] |
| C-3 | DPPH | 162.18 | 86.49% | [1] |
| C-7 | DPPH | 81.28 | 91.45% | [1] |
| Ascorbic Acid (Standard) | DPPH | 30.20 | 93.58% | [1] |
Proposed Mechanisms of Action and Signaling Pathways
This compound and its derivatives are believed to exert their biological effects through multiple mechanisms. The primary proposed pathways include the disruption of bacterial cell membranes, scavenging of free radicals, and modulation of key inflammatory and cell survival signaling pathways.
Antibacterial Mechanism of Action
The antibacterial activity of benzaldehyde derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, is attributed to their ability to disrupt the bacterial cell membrane. This leads to the leakage of intracellular components, such as proteins and nucleic acids, ultimately causing bacterial cell death.
Caption: Proposed antibacterial mechanism of this compound derivatives.
Antioxidant Mechanism of Action
The antioxidant properties of these derivatives are primarily due to their ability to act as radical scavengers. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating the radical chain reaction.
Caption: Antioxidant mechanism of this compound derivatives.
Modulation of Signaling Pathways
Benzaldehyde and its derivatives have been shown to influence several critical intracellular signaling pathways, suggesting a broader mechanism for their anti-inflammatory and potential anti-cancer activities. These pathways include:
-
NF-κB Signaling Pathway: Some benzaldehyde derivatives inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
-
PI3K/AKT/mTOR, STAT3, and ERK Pathways: Benzaldehyde has been reported to inhibit these crucial pathways that are often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.
-
14-3-3ζ Protein Interaction: A proposed mechanism for the anti-cancer activity of benzaldehyde is the inhibition of the binding of the 14-3-3ζ protein to its client proteins, which are often components of the aforementioned signaling pathways.
Caption: Overview of signaling pathways modulated by benzaldehyde derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Agar Disc Diffusion Method for Antibacterial Susceptibility Testing
This method is used to assess the susceptibility of bacteria to the test compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Test compound solution (known concentration)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent used to dissolve the test compound)
-
Bacterial cultures (Staphylococcus aureus, Escherichia coli)
-
Incubator (37°C)
-
Sterile forceps
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: From a fresh overnight culture of the target bacteria, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disc Preparation and Placement: Aseptically impregnate sterile filter paper discs with a known volume of the test compound solution, positive control, and negative control. Using sterile forceps, place the discs on the surface of the inoculated MHA plate, ensuring firm contact.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is employed to determine the antioxidant capacity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound solutions (various concentrations)
-
Positive control (e.g., Ascorbic acid solutions of various concentrations)
-
96-well microplate
-
Microplate reader or spectrophotometer (517 nm)
-
Pipettes
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Assay Setup in 96-well Plate:
-
Blank: Add the solvent (e.g., methanol) to a well.
-
Control: Add the DPPH solution and the solvent to a well.
-
Test Samples: Add the DPPH solution and various concentrations of the test compound solutions to separate wells.
-
Positive Control: Add the DPPH solution and various concentrations of the ascorbic acid solutions to separate wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Experimental Workflow for Mechanism of Action Validation
To further validate the proposed mechanisms of action, a series of more targeted experiments are recommended.
Caption: A logical workflow for the experimental validation of the mechanism of action.
References
Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-5-phenylbenzaldehyde: A Guide to Safe and Compliant Practices
Essential guidance for researchers, scientists, and drug development professionals on the proper disposal of 2-Hydroxy-5-phenylbenzaldehyde. This document outlines immediate safety considerations, logistical planning for disposal, and procedural steps to ensure the safe handling and waste management of this chemical compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located through publicly available databases. The following guidance is based on general principles for handling similar chemical structures. It is imperative to obtain the specific SDS from your chemical supplier for detailed and accurate safety and disposal information before handling this compound.
Immediate Safety and Hazard Considerations
One study noted that this compound is not very stable and can slowly oxidize in the air at both room temperature and when refrigerated.[1][2]
Quantitative Data Summary
A comprehensive summary of quantitative data is crucial for a complete safety assessment. However, without a specific SDS, critical values such as permissible exposure limits, toxicity data (e.g., LD50), and environmental hazard levels are not available. The table below illustrates the types of data that should be sourced from the supplier-specific SDS.
| Data Category | Information to be Obtained from Supplier SDS |
| Physical Properties | Melting Point, Boiling Point, Solubility, Vapor Density |
| Toxicological Data | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Eye Damage/Irritation, Carcinogenicity, Mutagenicity |
| Environmental Data | Ecotoxicity (Aquatic Toxicity), Persistence and Degradability, Bioaccumulative Potential |
| Exposure Limits | OSHA PEL (Permissible Exposure Limit), ACGIH TLV (Threshold Limit Value) |
Procedural Guidance for Disposal
The disposal of any chemical waste must be conducted in compliance with local, state, and federal regulations. The following is a generalized procedure for the disposal of a research-grade chemical like this compound.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS will provide specific instructions for disposal under Section 13: Disposal Considerations.
-
Characterize the Waste: Determine if the waste is hazardous. Based on related compounds, this compound waste may be considered hazardous due to potential irritant properties. All waste, including contaminated labware (e.g., gloves, weighing paper, pipette tips), should be collected.
-
Segregate the Waste: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be stored in a designated, labeled, and sealed container.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant").
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Professional services will ensure that the chemical is disposed of in an environmentally responsible and compliant manner, which may involve incineration or other specialized treatments.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these guidelines and, most importantly, obtaining and following the specific instructions in the Safety Data Sheet from your supplier, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for 2-Hydroxy-5-phenylbenzaldehyde
Absence of a specific Safety Data Sheet (SDS) for 2-Hydroxy-5-phenylbenzaldehyde necessitates a cautious approach to its handling. This guidance is formulated based on the hazard information available for the compound and data from structurally similar chemicals, including 2-hydroxy-5-nitrobenzaldehyde, 2-hydroxybenzaldehyde (salicylaldehyde), and other aromatic aldehydes.
Researchers and laboratory personnel must adhere to stringent safety protocols when working with this compound to mitigate risks of skin, eye, and respiratory irritation. The provided hazard statement codes for this compound—H315, H319, and H335—indicate that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. These hazards are consistent with those of similar aromatic aldehydes and phenolic compounds.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check the glove manufacturer's chemical resistance guide for compatibility. Discard gloves immediately if contaminated. |
| Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. | |
| Respiratory | Fume Hood or Respirator | All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Footwear | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the foot are required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
- Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
- An emergency eyewash station and safety shower must be accessible within the immediate work area.
2. Weighing and Dispensing:
- Conduct all weighing and dispensing of the solid compound within a chemical fume hood.
- Use a spatula for transfers to prevent generating dust. If there is a risk of dust formation, respiratory protection is crucial.
3. Solution Preparation:
- When dissolving the compound, add it slowly to the solvent to avoid splashing.
- If heating is required, do so in a well-ventilated area, preferably within the fume hood, using a controlled heating source.
4. Post-Handling:
- After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.
- Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed waste container for chemical solids. |
| Liquid Waste (Solutions) | Collect in a designated, labeled, and sealed waste container for halogenated or non-halogenated organic solvents, as appropriate. Do not pour down the drain. |
| Contaminated Materials | All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of as solid chemical waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of according to institutional guidelines. |
All waste must be disposed of through the institution's environmental health and safety office or a licensed chemical waste disposal company.[1]
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
